VUF14738
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H32N4O2 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[3-[[3-(3-piperidin-1-ylpropoxy)phenyl]diazenyl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C25H32N4O2/c30-25(29-16-4-5-17-29)21-9-6-10-22(19-21)26-27-23-11-7-12-24(20-23)31-18-8-15-28-13-2-1-3-14-28/h6-7,9-12,19-20H,1-5,8,13-18H2 |
Clave InChI |
AXFRZIJLVKELGM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC2=CC=CC(=C2)N=NC3=CC=CC(=C3)C(=O)N4CCCC4 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VUF 8430
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 8430, also known by its chemical name S-(2-guanidylethyl)-isothiourea, is a potent non-imidazole small molecule that has been instrumental in the pharmacological characterization of the histamine H4 receptor (H4R). This technical guide provides a comprehensive overview of the mechanism of action of VUF 8430, detailing its receptor binding profile, functional activity, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream cellular effects.
Core Mechanism of Action
VUF 8430 is a high-affinity full agonist for the human histamine H4 receptor.[1] Its mechanism of action is centered on its ability to bind to and activate H4R, a G-protein coupled receptor (GPCR), thereby initiating a cascade of intracellular signaling events. In addition to its potent activity at the H4R, VUF 8430 also exhibits significant affinity and full agonist activity at the histamine H3 receptor (H3R), while displaying negligible interaction with the H1 and H2 receptor subtypes.[1] This dual agonism at H3R and H4R is a critical aspect of its pharmacological profile.
Receptor Binding Profile and Functional Potency
The affinity (Ki) and potency (EC50) of VUF 8430 have been characterized across various histamine receptor subtypes and species. The following tables summarize the key quantitative data from published literature.
Table 1: VUF 8430 Binding Affinity (Ki) at Histamine Receptors
| Receptor Subtype | Species | Ki (nM) | pKi | Reference |
| H4 | Human | 31.6 | 7.5 | [1][2] |
| H3 | Human | ~1000 | 6.0 | [1] |
| H1 | Rat | >10000 | <4 | [1] |
| H2 | Rat | ~10000 | ~4 | [1] |
| H3 | Rat | - | 6.0 | [1] |
| H4 | Rat | - | 7.3 | [1] |
| H4 | Mouse | Lower affinity than human | - | [1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: VUF 8430 Functional Potency (EC50) at Histamine Receptors
| Receptor Subtype | Species | Assay Type | EC50 (nM) | pEC50 | Intrinsic Activity (α) | Reference |
| H4 | Human | CRE Reporter | 50 | 7.3 | Full Agonist (1.0) | [1][2] |
| H3 | Human | - | - | - | Full Agonist | [1] |
| H2 | Human | CRE Reporter | >10000 | <5 | Weak Partial Agonist | [1] |
| H1 | Human | - | >100000 | <4 | Inactive | [1] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Intrinsic activity (α) of 1.0 denotes a full agonist.
Signaling Pathways
As an agonist at the H4 and H3 receptors, VUF 8430 activates intracellular signaling cascades primarily through the Gαi/o family of G-proteins.
Histamine H4 Receptor Signaling
Activation of the H4R by VUF 8430 leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA). Furthermore, H4R activation has been shown to induce the mobilization of intracellular calcium ([Ca2+]i) and activate the mitogen-activated protein kinase (MAPK) pathway.[3][4] These pathways are crucial in mediating the physiological effects of H4R activation, such as chemotaxis of immune cells.[1]
Histamine H3 Receptor Signaling
Experimental Protocols
The characterization of VUF 8430's mechanism of action relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of VUF 8430 for histamine receptors.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by VUF 8430.
Materials:
-
Cell membranes expressing the histamine receptor of interest (e.g., from HEK293 or SK-N-MC cells).
-
Radioligand (e.g., [³H]-histamine for H4R).
-
VUF 8430 (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known antagonist, e.g., thioperamide).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of VUF 8430 in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of VUF 8430.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of VUF 8430 and determine the IC50, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
CRE-Luciferase Reporter Gene Assay
This functional assay is used to measure the agonist activity of VUF 8430 at Gαi/o-coupled receptors.
Objective: To quantify the inhibition of forskolin-stimulated cAMP production by VUF 8430.
Materials:
-
HEK293 cells stably co-expressing the histamine receptor of interest and a CRE-luciferase reporter construct.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
VUF 8430.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the engineered HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium.
-
Pre-treat the cells with varying concentrations of VUF 8430 for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and subsequent luciferase expression.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for luciferase gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The decrease in luminescence in the presence of VUF 8430, relative to forskolin alone, reflects its agonist activity.
-
Plot the concentration-response curve to determine the EC50 and intrinsic activity.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
VUF 8430: A Technical Guide to a Selective Histamine H4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 8430, chemically identified as S-(2-guanidylethyl)-isothiourea, is a potent, non-imidazole agonist for the histamine H4 receptor (H4R).[1][2] Since its identification, it has become a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor, which is primarily expressed on cells of the immune system.[2][3] This document provides a comprehensive technical overview of VUF 8430, including its pharmacological profile, the signaling pathways it activates, and detailed experimental protocols for its characterization. A key consideration in its use is its notable affinity for the histamine H3 receptor, a factor that must be accounted for in experimental design and data interpretation.[4][5]
Chemical and Pharmacological Profile
VUF 8430 is a structural analog of agmatine, an endogenous metabolite of arginine.[4] Its chemical structure distinguishes it from the endogenous agonist histamine, as it lacks the imidazole ring.
Chemical Name: 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester[1] Molecular Formula: C4H11N5S[1] Molar Mass: 161.23 g·mol−1[1]
Data Presentation: Binding Affinity and Functional Potency
The pharmacological activity of VUF 8430 has been characterized across different species and histamine receptor subtypes. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Comparative Binding Affinities (pKi) of VUF 8430 and Other Agonists
| Compound | Human H4R | Rat H4R | Mouse H4R | Human H3R | Rat H1R | Rat H2R | Rat H3R |
| VUF 8430 | 7.4 | 6.4 | 6.7 | 6.2 | < 4 | 4.8 | 6.1 |
| Histamine | 7.6 | 7.0 | 7.1 | 8.1 | 5.0 | 5.3 | 8.0 |
| 4-Methylhistamine | 7.1 | 6.5 | 6.6 | 5.1 | < 4 | 5.4 | 5.1 |
| Agmatine | 5.7 | - | - | 6.6 | < 4 | < 4 | - |
Data compiled from Lim et al., 2009.[4] pKi values are the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity.
Table 2: Functional Potency (pEC50) and Efficacy of VUF 8430
| Assay Type | Cell System | Species | pEC50 | Efficacy (% of Histamine) |
| CRE-β-galactosidase | SK-N-MC cells | Human H4R | 7.2 | Full Agonist |
| CRE Inhibition | SK-N-MC cells | Mouse H4R | 6.3 | Full Agonist |
| CRE Inhibition | SK-N-MC cells | Rat H4R | 6.4 | Full Agonist |
| Chemotaxis | Monocyte-derived dendritic cells | Human (endogenous) | ~6.0 | Full Agonist |
| IL-12p70 Inhibition | Human Monocytes | Human (endogenous) | 5.7 - 6.9 | ~40-70% reduction |
Data compiled from Lim et al., 2009 and Gschwandtner et al., 2013.[4][6] pEC50 values are the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater potency.
Histamine H4 Receptor Signaling Pathways
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[7] Activation of H4R by an agonist like VUF 8430 initiates a cascade of intracellular events that are crucial for its role in immune cell function.
The canonical signaling pathway involves:
-
Gαi/o Activation: Agonist binding induces a conformational change in the H4R, leading to the activation of associated Gαi/o proteins.[8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
-
Gβγ Subunit Signaling: The dissociated Gβγ subunit can activate other effectors, such as phospholipase C (PLC).
-
Calcium Mobilization: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[3][7]
-
MAPK Activation: Downstream of these events, the H4R activation stimulates the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2 and p38 MAPK.[7][9][11]
These signaling events culminate in various cellular responses, most notably chemotaxis (cell migration) of immune cells like mast cells, eosinophils, and dendritic cells.[3][5][10]
Caption: Canonical signaling pathway of the Histamine H4 Receptor activated by VUF 8430.
Experimental Protocols & Workflows
Characterizing the activity of VUF 8430 involves a combination of binding and functional assays.
Radioligand Binding Assay (for Affinity Determination)
This protocol is designed to determine the binding affinity (Ki) of VUF 8430 for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or SK-N-MC) stably expressing the human, rat, or mouse H4 receptor.[4]
-
Membrane Preparation: Harvest cells and prepare cell membrane homogenates through centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H4R ligand (e.g., [3H]histamine), and varying concentrations of the unlabeled competitor ligand (VUF 8430).
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.[4] Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine Ki of VUF 8430.
Functional Assay: CRE-β-Galactosidase Reporter Gene Assay (for Potency)
This assay measures the functional consequence of H4R activation (cAMP inhibition) by linking it to the expression of a reporter gene.
Methodology:
-
Cell Culture: Use SK-N-MC cells co-transfected with the H4 receptor and a CRE-β-galactosidase reporter gene construct.[4]
-
Cell Stimulation: Plate the cells in a 96-well plate. Pre-stimulate the cells with forskolin to increase basal cAMP levels.
-
Agonist Treatment: Add varying concentrations of VUF 8430 to the wells and incubate for a specific duration (e.g., 6 hours).[4]
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed β-galactosidase enzyme.
-
Enzyme Assay: Add a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) to the cell lysate.
-
Quantification: Measure the colorimetric change using a spectrophotometer or plate reader. The signal is inversely proportional to the agonist's activity (more potent agonist -> less cAMP -> less reporter gene expression -> less color).
-
Data Analysis: Plot the response (e.g., % inhibition of forskolin-stimulated activity) against the logarithm of the VUF 8430 concentration. Use non-linear regression to determine the EC50 and maximum efficacy.[4]
Ex Vivo and In Vivo Observations
-
Ex Vivo Chemotaxis: VUF 8430, like histamine, effectively induces the chemotaxis of human monocyte-derived dendritic cells, confirming its functional agonism on native immune cells.[4][5]
-
In Vivo Gastric Acid Secretion: Unlike the H2 receptor agonist 4-methylhistamine, VUF 8430 is a very weak secretagogue of gastric acid in anesthetized rats. This indicates its low activity at the H2 receptor in a physiological setting.[4][5]
-
In Vivo Proulcerogenic Effects: In studies on conscious rats, VUF 8430 was found to enhance gastric lesions induced by HCl.[12] This highlights a potential pro-inflammatory role of H4R activation in the stomach under certain conditions.
Selectivity and Experimental Considerations
While VUF 8430 is a valuable H4R agonist, its utility is conditioned by its selectivity profile.
-
H3 Receptor Activity: VUF 8430 displays significant binding affinity and full agonist efficacy at the H3 receptor.[4][5] This is a critical consideration, as H3R activation can produce physiological effects that might be misattributed to H4R if not properly controlled.
-
Species Differences: The affinity of VUF 8430 is somewhat lower at rat and mouse H4 receptors compared to the human ortholog.[4][5] This species-dependent variation must be considered when translating findings from rodent models.[12]
For experiments aiming to isolate H4R-specific effects, it is recommended to use VUF 8430 in conjunction with a selective H3R antagonist or in systems lacking H3R expression.
Conclusion
VUF 8430 is a potent and efficacious agonist of the histamine H4 receptor that has been instrumental in exploring the receptor's function in immune responses. Its well-characterized pharmacology, particularly its full agonism at human, rat, and mouse H4 receptors, makes it a standard tool for in vitro and ex vivo studies. However, researchers and drug development professionals must remain cognizant of its significant activity at the H3 receptor and the documented species differences in affinity to ensure the rigorous and accurate interpretation of experimental data. Along with selective H4R antagonists, VUF 8430 remains a cornerstone compound for investigating the therapeutic potential of targeting the histamine H4 receptor in inflammatory and immune disorders.[5]
References
- 1. VUF-8430 - Wikipedia [en.wikipedia.org]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 11. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 8430: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 8430, chemically known as S-(2-guanidylethyl)isothiourea, is a potent and selective agonist for the histamine H4 receptor (H4R) and also exhibits significant activity at the histamine H3 receptor (H3R). This technical guide provides a detailed overview of the pharmacological properties of VUF 8430, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on histamine receptor modulation.
Core Pharmacological Data
The pharmacological activity of VUF 8430 has been characterized through a series of in vitro and in vivo studies. The compound's affinity and functional potency at various histamine receptor subtypes are summarized below.
Receptor Binding Affinity
The binding affinity of VUF 8430 for histamine receptors is typically determined through radioligand binding assays. These assays measure the ability of VUF 8430 to displace a radiolabeled ligand from the receptor. The affinity is expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi).
| Receptor Subtype | Species | Radioligand | Preparation | pKi | Ki (nM) | Reference |
| H4 | Human | [³H]histamine | SK-N-MC cells | 7.5 | 31.6 | |
| H3 | Human | 6.0 | 1000 | |||
| H1 | Human | < 4 | >10000 | |||
| H2 | Human | Weak activity | ||||
| H3 | Rat | Higher than 4-methylhistamine | ||||
| H4 | Rat | Similar to 4-methylhistamine | ||||
| H4 | Mouse | Lower than human |
Functional Activity
The functional activity of VUF 8430 is assessed using various cellular assays that measure the receptor-mediated signaling. As a G-protein coupled receptor (GPCR) agonist, VUF 8430's activity is often quantified by its ability to stimulate or inhibit second messenger pathways. The potency of the agonist is expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50).
| Receptor Subtype | Species | Assay Type | Effect | pEC50 | EC50 (nM) | Emax | Reference |
| H4 | Human | cAMP inhibition | Full agonist | 7.3 | 50.1 | ||
| H3 | Human | Full agonist | |||||
| H1 | Human | NFAT-luciferase | Inactive | >100,000 | |||
| H2 | Human | CRE-β-galactosidase | Weak partial agonist | >100,000 |
Signaling Pathways
VUF 8430 exerts its effects by activating specific intracellular signaling cascades upon binding to H3 and H4 receptors. Both receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
VUF 8430-Induced H4 Receptor Signaling
VUF 8430: A Deep Dive into the Structure-Activity Relationship of a Key Histamine H4 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the histamine H4 receptor (H4R).[1][2] As a potent and selective agonist, its unique structure and activity profile have provided significant insights into the structural requirements for H4R activation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of VUF 8430, detailing its pharmacological properties, the experimental protocols used for its characterization, and the key structural motifs governing its interaction with the H4 receptor.
Core Structure and Pharmacological Profile
VUF 8430 is a non-imidazole agonist of the histamine H4 receptor, distinguishing it from the endogenous ligand histamine.[1][2] Its discovery was a significant step in the development of selective H4R ligands, offering a chemical scaffold amenable to systematic modification for SAR studies.
Binding Affinity and Potency
VUF 8430 exhibits high affinity for the human histamine H4 receptor, with reported Ki values in the nanomolar range. For instance, it has a Ki of 31.6 nM and an EC50 of 50 nM for the human H4 receptor.[1] It acts as a full agonist at the human H4 receptor.[3]
Selectivity Profile
While potent at the H4 receptor, VUF 8430 also displays moderate affinity for the histamine H3 receptor, where it also acts as a full agonist.[3] It has been reported to have a 33-fold selectivity for the H4 receptor over the H3 receptor.[1][2] Its affinity for the H1 and H2 histamine receptor subtypes is negligible.[3] This selectivity profile is crucial for its use as a research tool to dissect the specific functions of the H4 receptor.
Structure-Activity Relationship (SAR) of VUF 8430 and its Analogs
The exploration of VUF 8430's structure-activity relationship has been pivotal in understanding the ligand-binding pocket of the H4 receptor. Key modifications to the VUF 8430 scaffold have revealed critical determinants for affinity and efficacy.
| Compound/Analog | Modification | H4R Affinity (pKi) | H4R Potency (pEC50) | H3R Affinity (pKi) | Notes |
| VUF 8430 | - | 7.5 | 7.3 | 6.0 | Potent H4R full agonist with moderate H3R affinity. |
| 4-Methylhistamine | Imidazole-based | ~7.4 | ~7.5 | <5 | Potent and selective H4R agonist, often used as a reference compound. |
| Agmatine | Guanidino group | Micromolar affinity | - | Full agonist | Structurally related to VUF 8430, acts as an H4R agonist. |
| Dimaprit | Isothiourea derivative | ~5.5 | - | - | Structurally related H2R agonist with significantly lower H4R affinity than VUF 8430. |
Note: The data presented above is a summary from multiple sources and may vary depending on the specific experimental conditions. pKi and pEC50 values are the negative logarithm of the Ki and EC50 values, respectively.
Experimental Protocols
The characterization of VUF 8430 and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a ligand for a receptor.
Objective: To determine the affinity of VUF 8430 and its analogs for the histamine H4 receptor.
Materials:
-
Cell membranes expressing the human histamine H4 receptor (e.g., from SK-N-MC or HEK293 cells).
-
Radioligand: [³H]histamine.
-
Test compounds (VUF 8430 and analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]histamine and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Chemotaxis
Chemotaxis assays measure the ability of a compound to induce directed cell migration, a key function of the H4 receptor in immune cells.
Objective: To assess the agonist activity of VUF 8430 by measuring its ability to induce chemotaxis of mast cells.
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a porous membrane).
-
Chemoattractant (VUF 8430 at various concentrations).
-
Cell culture medium.
-
Cell staining dye (for visualization and counting).
Procedure:
-
Place a suspension of mast cells in the upper chamber of the chemotaxis device.
-
Fill the lower chamber with medium containing the test compound (chemoattractant).
-
Incubate the chamber for a period sufficient to allow cell migration (e.g., 3 hours at 37°C).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Plot the number of migrated cells against the concentration of the test compound to determine the EC50 value.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of VUF 8430's pharmacology.
Caption: Histamine H4 Receptor Signaling Pathway initiated by VUF 8430.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Logical Relationships in VUF 8430's Structure-Activity.
Conclusion
VUF 8430 remains a cornerstone in the study of histamine H4 receptor pharmacology. Its distinct non-imidazole structure, coupled with its potent and relatively selective agonist activity, has facilitated a deeper understanding of the structural requirements for H4R activation. The detailed structure-activity relationships derived from VUF 8430 and its analogs continue to guide the design of new chemical entities targeting the H4 receptor for therapeutic intervention in inflammatory and immune disorders. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in this dynamic field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of S-(2-guanidylethyl)-isothiourea (VUF 8430): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-guanidylethyl)-isothiourea, commonly known as VUF 8430, has emerged as a potent and selective non-imidazole agonist for the histamine H4 receptor. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune and inflammatory responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VUF 8430, including detailed experimental protocols and a summary of its biological activities.
Discovery and Rationale
VUF 8430 was identified through an in-house database screening as a high-affinity agonist for the histamine H4 receptor.[1][2][3] The rationale for its development stemmed from the need for pharmacological tools with improved selectivity and different chemical scaffolds compared to the endogenous agonist, histamine. VUF 8430, a non-imidazole ligand, offers a complementary profile to other H4 receptor agonists like 4-methylhistamine, aiding in the detailed investigation of H4 receptor function.[1]
Synthesis of S-(2-guanidylethyl)-isothiourea (VUF 8430)
An improved, high-yield synthesis of VUF 8430 has been reported, making this valuable research tool more readily accessible. The synthesis involves a multi-step process starting from an aminoalcohol.
Experimental Protocol: Improved Synthesis of VUF 8430 Dihydrobromide
This protocol is based on an enhanced synthetic route that significantly improves the yield compared to earlier methods.
Step 1: Synthesis of Intermediate Alcohol (14)
-
To a solution of aminoalcohol 12 in a suitable solvent, add S-ethylisothiourea hydrobromide 13 .
-
The reaction mixture is stirred at room temperature for a specified period to yield the intermediate alcohol 14 .
Step 2: Bromination of Intermediate Alcohol (14)
-
The resulting alcohol 14 is treated with concentrated hydrobromic acid (48%).
-
The reaction is subjected to iterative microwave irradiation to facilitate the conversion to the bromide intermediate 15 . This step is crucial for the improved yield.
Step 3: Formation of the Isothiourea Moiety
-
The isolated bromide 15 is then reacted with thiourea.
-
This reaction leads to the formation of the isothiourea group, yielding S-(2-guanidylethyl)-isothiourea, which is then isolated as the dihydrobromide salt (VUF 8430).
This improved method has been shown to increase the isolated yield to 72%, a significant improvement over the original 10% yield.
Pharmacological Characterization
VUF 8430 has been extensively characterized through a variety of in vitro and in vivo assays to determine its affinity, potency, and selectivity for histamine receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data for VUF 8430 at various histamine receptor subtypes.
Table 1: Binding Affinities (pKi) of VUF 8430 at Human Histamine Receptors
| Compound | Human H4R (pKi) | Human H3R (pKi) | Human H1R (pKi) | Human H2R (pKi) |
| VUF 8430 | 7.5 | 6.0 | Inactive | Weak Activity |
| Histamine | 7.9 | - | - | - |
Data compiled from multiple sources.[1][4]
Table 2: Functional Potencies (pEC50) of VUF 8430 at Human Histamine Receptors
| Compound | Human H4R (pEC50) | Human H3R (pEC50) | Human H1R (pEC50) | Human H2R (pEC50) |
| VUF 8430 | 7.3 (Full Agonist) | Full Agonist | No Agonistic Activity | Partial Agonist (50% at 100 µM) |
Data compiled from multiple sources.[4][5]
VUF 8430 exhibits a 33-fold selectivity for the human H4 receptor over the human H3 receptor.[1][2][3] It is a full agonist at both the human H4 and H3 receptors.[6][7] In contrast, it shows only weak partial agonist activity at the H2 receptor and is inactive at the H1 receptor.[4][6][7]
Experimental Protocols
3.2.1. Radioligand Binding Assays
These assays are performed to determine the binding affinity of VUF 8430 to histamine receptors.
-
Cell Lines: HEK-293 cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Procedure:
-
Prepare cell membranes from the transfected HEK-293 cells.
-
Incubate the cell membranes with a fixed concentration of [³H]-histamine and varying concentrations of VUF 8430 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM thioperamide).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki values.
-
3.2.2. Functional Assays
Functional assays are used to determine the potency and efficacy of VUF 8430 as an agonist.
-
CRE-β-Galactosidase Reporter Gene Assay (for H3 and H4 Receptors):
-
Cell Lines: SK-N-MC cells stably co-transfected with the human H3 or H4 receptor and a CRE-β-galactosidase reporter gene construct.
-
Principle: The H3 and H4 receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the inhibition of forskolin-stimulated cAMP production.
-
Procedure:
-
Seed the transfected SK-N-MC cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of VUF 8430.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the β-galactosidase activity using a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside).
-
Analyze the data to determine the EC50 value for the inhibition of forskolin-induced β-galactosidase activity.
-
-
3.2.3. Chemotaxis Assays
These assays assess the ability of VUF 8430 to induce the migration of immune cells, a key function of the H4 receptor.
-
Cell Type: Human monocyte-derived dendritic cells (Mo-DCs).
-
Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber).
-
Procedure:
-
Isolate monocytes from human peripheral blood and differentiate them into immature dendritic cells.
-
Place a solution containing VUF 8430 in the lower wells of the chemotaxis chamber.
-
Place a suspension of Mo-DCs in the upper wells, separated from the lower wells by a porous membrane.
-
Incubate the chamber for a period sufficient to allow cell migration (e.g., 90 minutes) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated cells by microscopy.
-
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
Activation of the histamine H4 receptor by VUF 8430 initiates a cascade of intracellular events primarily through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the mobilization of intracellular calcium. These signaling events ultimately result in various cellular responses, most notably chemotaxis of immune cells such as eosinophils and mast cells.
Caption: H4 Receptor Signaling Cascade initiated by VUF 8430.
Experimental Workflow for VUF 8430 Characterization
The characterization of a novel H4 receptor agonist like VUF 8430 follows a logical progression of experiments to determine its key pharmacological properties.
Caption: Workflow for Pharmacological Characterization of VUF 8430.
Conclusion
S-(2-guanidylethyl)-isothiourea (VUF 8430) is a pivotal pharmacological tool that has significantly advanced our understanding of histamine H4 receptor biology. Its high potency, selectivity, and distinct chemical structure make it an invaluable asset for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate the effective use of VUF 8430 in ongoing and future research endeavors aimed at exploring the therapeutic potential of targeting the H4 receptor in various diseases.
References
- 1. BindingDB PrimarySearch_ki [bindingdb.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A protocol to isolate and characterize pure monocytes and generate monocyte-derived dendritic cells through FBS-Coated flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
VUF 8430: A Technical Guide to its Binding Affinity for the Human Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of VUF 8430 at the human histamine H4 receptor (hH4R). It is designed to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of key biological processes to support ongoing research and development efforts in the field of histamine receptor pharmacology.
Core Data Presentation: Binding Affinity and Functional Potency
VUF 8430 is a potent and selective agonist for the human H4 receptor.[1] Its binding affinity (Ki) and functional potency (EC50) have been characterized through various in vitro studies. The following tables summarize the key quantitative data for VUF 8430 at the hH4R, providing a clear comparison of its pharmacological profile.
| Parameter | Value (nM) | Value (p-scale) | Notes | Reference |
| Binding Affinity (Ki) | 31.6 | pKi = 7.5 | Determined by radioligand binding assays using [3H]histamine in cell lines expressing the human H4 receptor. | [2] |
| Functional Potency (EC50) | 50 | pEC50 = 7.3 | Determined in functional assays measuring the inhibition of forskolin-induced cAMP production. VUF 8430 acts as a full agonist. | [2] |
| Ligand | Receptor Subtype | Ki (nM) | Selectivity over hH4R |
| VUF 8430 | Human H4 | 31.6 | - |
| VUF 8430 | Human H3 | ~1000 | 33-fold |
| VUF 8430 | Human H1 | >10,000 | >316-fold |
| VUF 8430 | Human H2 | >10,000 | >316-fold |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of VUF 8430's interaction with the human H4 receptor.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of VUF 8430 for the human H4 receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) or SK-N-MC cells stably expressing the human H4 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cells are harvested at 80-90% confluency.
-
The cell pellet is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes (typically 20-50 µg of protein).
-
[3H]histamine (a radiolabeled ligand) at a concentration near its Kd (e.g., 5-10 nM).
-
Varying concentrations of the unlabeled competitor, VUF 8430 (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume of 250 µL.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H4 receptor ligand (e.g., 10 µM JNJ 7777120).
-
The plate is incubated at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The IC50 value (the concentration of VUF 8430 that inhibits 50% of the specific binding of [3H]histamine) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a functional assay to measure the effect of VUF 8430 on intracellular cyclic adenosine monophosphate (cAMP) levels, determining its potency (EC50) and efficacy.
1. Cell Culture:
-
HEK-293 cells stably expressing the human H4 receptor are seeded into 96-well plates and grown to near confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS or DMEM).
-
The cells are then incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Cells are treated with varying concentrations of VUF 8430 (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) for 15-30 minutes.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
The plate is incubated for a further 15-30 minutes at 37°C.
3. cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are quantified using a commercially available cAMP detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP tracer for a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.
-
Luminescence-based assays (e.g., GloSensor™): Utilizing a genetically encoded biosensor that emits light in response to cAMP binding.[3][4]
-
4. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence readings) are converted to cAMP concentrations using a standard curve.
-
The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).
-
A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the VUF 8430 concentration.
-
The EC50 value (the concentration of VUF 8430 that produces 50% of its maximal effect) is determined using non-linear regression analysis.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathway associated with VUF 8430's action at the human H4 receptor.
The human histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5] Upon binding of an agonist such as VUF 8430, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to various cellular responses, including chemotaxis of immune cells like eosinophils and mast cells.[6]
References
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. uniprot.org [uniprot.org]
- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
In Vitro Pharmacological Profile of VUF 8430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 8430, chemically known as 2-(2-guanidinoethyl)isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of VUF 8430, summarizing its binding affinity and functional activity at various histamine receptor subtypes. Detailed experimental protocols for the key assays are provided, along with diagrams of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Core Efficacy and Potency
VUF 8430 is distinguished as a high-affinity, full agonist of the histamine H4 receptor. It also demonstrates reasonable affinity and full agonist activity at the histamine H3 receptor.[3][4] Conversely, its interaction with H1 and H2 histamine receptors is negligible.[3]
Quantitative Data Summary
The binding affinities and functional potencies of VUF 8430 across different histamine receptor subtypes and species are summarized in the tables below.
Table 1: Binding Affinity of VUF 8430 at Human Histamine Receptors
| Receptor Subtype | Assay Type | Radioligand | Cell Line | pKi | Ki (nM) | Reference(s) |
| H4 | Radioligand Binding | [³H]histamine | SK-N-MC | 7.5 | 31.6 | [1] |
| H3 | Radioligand Binding | - | - | 6.0 | 1000 | [5] |
| H1 | Radioligand Binding | - | - | < 6 | >1000 | [5] |
Table 2: Functional Potency of VUF 8430 at Human Histamine Receptors
| Receptor Subtype | Assay Type | Cell Line | pEC50 | EC50 (nM) | Agonist Activity | Reference(s) |
| H4 | CRE-β-galactosidase | COS-7 | 7.3 | 50 | Full Agonist | [6] |
| H3 | - | - | - | - | Full Agonist | [3][4] |
| H2 | - | - | - | - | Weak Partial Agonist | |
| H1 | NFAT-luciferase | HEK 293T | - | >100,000 | Inactive | [3] |
Table 3: Interspecies Comparison of VUF 8430 Activity at the H4 Receptor
| Species | Assay Type | Cell Line | pKi / pEC50 | Agonist Activity | Reference(s) |
| Human | Radioligand Binding | SK-N-MC | 7.5 (pKi) | - | [4] |
| Rat | Radioligand Binding | SK-N-MC | 6.5 (pKi) | - | [4] |
| Mouse | Radioligand Binding | SK-N-MC | 6.4 (pKi) | - | [4] |
| Human | CRE Inhibition | SK-N-MC | 7.3 (pEC50) | Full Agonist | [4] |
| Rat | CRE Inhibition | SK-N-MC | 6.4 (pEC50) | Full Agonist | [4] |
| Mouse | CRE Inhibition | SK-N-MC | 6.5 (pEC50) | Full Agonist | [4] |
Signaling Pathways
VUF 8430 elicits its effects by activating specific G protein-coupled receptors (GPCRs), primarily the H4 and H3 histamine receptors. The signaling cascades initiated by the activation of H1, H2, H3, and H4 receptors are depicted below.
Experimental Protocols & Workflows
Detailed methodologies for the key in vitro assays used to characterize VUF 8430 are provided below.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of VUF 8430 for various histamine receptors.
Methodology Membranes from SK-N-MC cells stably expressing the human, rat, or mouse H4 receptor were used.[4] The radioligand employed was [³H]histamine.[4] Competition binding experiments were conducted with increasing concentrations of VUF 8430 to displace the radioligand. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting.
Functional Reporter Gene Assays
The functional potency and efficacy of VUF 8430 were determined using various reporter gene assays.
Methodologies
-
CRE-β-galactosidase Assay (H2 and H4 Receptors): COS-7 cells were transiently transfected with the human H2 or H4 receptor and a CRE-β-galactosidase reporter gene.[3] Cells were stimulated with forskolin to induce cAMP production, followed by treatment with VUF 8430. The resulting inhibition of β-galactosidase activity was measured as an indicator of Gi-coupled receptor activation (for H4) or the stimulation of its activity for Gs-coupled receptors (for H2).
-
NFAT-luciferase Assay (H1 Receptor): HEK 293T cells were transiently transfected with the human H1 receptor and an NFAT-luciferase reporter gene.[3] Upon stimulation, Gq-coupled H1 receptors activate the NFAT pathway, leading to luciferase expression, which was quantified to assess agonist activity.[3]
-
CRE-luciferase Assay (H4 Receptor): SK-N-MC cells stably expressing the mouse or rat H4 receptor were used to assess VUF 8430's effect on forskolin-induced cAMP responsive element (CRE) activation.[4]
Chemotaxis Assay
The ability of VUF 8430 to induce chemotaxis was evaluated using monocyte-derived dendritic cells, which endogenously express the H4 receptor.[3]
Methodology Monocyte-derived dendritic cells were placed in the upper chamber of a migration plate, and VUF 8430 was added to the lower chamber.[3] After an incubation period, the number of cells that migrated to the lower chamber was quantified to determine the chemotactic response.
Conclusion
VUF 8430 is a valuable pharmacological tool for studying the roles of the histamine H4 and H3 receptors. Its high potency and selectivity for the H4 receptor, coupled with its full agonist activity, make it a suitable compound for in vitro investigations into H4 receptor-mediated signaling and cellular functions. The detailed characterization presented in this guide provides a solid foundation for its application in preclinical research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Species-Dependent Binding of VUF 8430 to the Histamine H4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific binding characteristics of VUF 8430, a potent and selective agonist for the histamine H4 receptor (H4R). Understanding these differences is critical for the preclinical evaluation and translation of H4R-targeted therapeutics. This document summarizes key quantitative binding data, details common experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
VUF 8430, or S-(2-guanidylethyl)-isothiourea, is a widely used pharmacological tool to investigate the physiological and pathophysiological roles of the histamine H4 receptor.[1] While it is a potent agonist, its binding affinity and functional potency exhibit significant variation across different species. Notably, VUF 8430 demonstrates a higher affinity for the human H4 receptor compared to its rodent orthologs.[2][3] These species-dependent differences have important implications for the design and interpretation of preclinical studies.
Quantitative Binding Data: A Comparative Analysis
The binding affinity of VUF 8430 to the H4 receptor has been characterized in several species, primarily through radioligand binding assays. The following table summarizes the reported inhibition constants (Ki) and their negative logarithms (pKi) for VUF 8430 at the human, rat, and mouse H4 receptors.
| Species | Receptor Ortholog | pKi (mean ± SEM) | Ki (nM) | Reference |
| Human | hH4R | 7.5 | 31.6 | [4] |
| Rat | rH4R | 6.8 | ~158 | [2][3] |
| Mouse | mH4R | 6.8 | ~158 | [2][3] |
As the data indicates, VUF 8430 binds to the human H4 receptor with significantly higher affinity than to the rat and mouse receptors.[3] This difference, approximately 5-fold, is a crucial consideration for dose selection and the interpretation of in vivo studies in rodent models.[3]
Experimental Protocols
The characterization of VUF 8430 binding and function relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of VUF 8430 for the H4 receptor.
Materials:
-
Membranes from cells stably expressing the human, rat, or mouse H4 receptor (e.g., from SK-N-MC or HEK-293 cells).[3]
-
Radioligand: [³H]histamine.[3]
-
VUF 8430 (unlabeled competitor).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]histamine at a concentration near its Kd, and varying concentrations of VUF 8430.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the VUF 8430 concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
The H4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) of VUF 8430 at the H4 receptor.
Materials:
-
Cells stably co-expressing the H4 receptor and a cAMP-responsive reporter gene (e.g., CRE-β-galactosidase).[3]
-
Forskolin (an adenylyl cyclase activator).
-
VUF 8430.
-
Cell lysis buffer and substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside).
-
Microplate reader.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of VUF 8430.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a sufficient period to allow for changes in reporter gene expression (e.g., 6 hours).
-
Lysis and Detection: Lyse the cells and add the appropriate substrate to measure the activity of the reporter enzyme.
-
Data Analysis: Plot the percentage of inhibition of the forskolin-induced response against the logarithm of the VUF 8430 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the H4 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: H4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The histamine H4 receptor agonist VUF 8430 exhibits clear species-dependent differences in its binding affinity, with higher affinity for the human receptor than for rodent orthologs.[2][3] This has significant implications for the use of VUF 8430 as a pharmacological tool in preclinical research and highlights the importance of characterizing the pharmacology of H4R ligands in the specific species being studied. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers investigating the role of the H4 receptor in health and disease.
References
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
VUF 8430: A Comprehensive Analysis of its Agonist Profile at Histamine Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1][2] This technical guide provides a detailed analysis of its pharmacological profile, establishing its classification as a full or partial agonist at various histamine receptor subtypes. Through a comprehensive review of binding affinity and functional activity data, this document elucidates the nuanced activity of VUF 8430, offering valuable insights for its application in preclinical research and drug development.
Pharmacological Profile: Full Agonist at H4 and H3 Receptors
VUF 8430 is unequivocally classified as a full agonist at the human histamine H4 (hH4) receptor.[3][4] Multiple studies confirm that it not only binds to the hH4 receptor with high affinity but also elicits a maximal functional response comparable to the endogenous ligand, histamine.[3][4] This full agonism extends to the human histamine H3 (hH3) receptor, where VUF 8430 also demonstrates significant affinity and full efficacy.[3][4]
In contrast, its activity at other histamine receptor subtypes is markedly different. VUF 8430 exhibits weak partial agonist activity at the histamine H2 receptor and is considered inactive at the histamine H1 receptor.[3] This selectivity profile makes VUF 8430 a valuable pharmacological tool for investigating the specific roles of H4 and H3 receptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of VUF 8430 at human histamine receptors.
Table 1: Binding Affinity of VUF 8430 at Human Histamine Receptors
| Receptor Subtype | Parameter | Value | Reference |
| Histamine H4 | pKi | 7.5 | |
| Ki | 31.6 nM | [2][5] | |
| Histamine H3 | pKi | 6.0 | |
| Ki | 1 µM | [5] | |
| Histamine H1 | Ki | >1 µM | [5] |
Table 2: Functional Activity of VUF 8430 at Human Histamine Receptors
| Receptor Subtype | Parameter | Value | Agonist Classification | Reference |
| Histamine H4 | pEC50 | 7.3 | Full Agonist | |
| EC50 | 50 nM | Full Agonist | [2] | |
| EC50 | 50.1 nM | Full Agonist | [5] | |
| Histamine H3 | - | - | Full Agonist | [3][4] |
| Histamine H2 | pD2 | 3.8 | Weak Partial Agonist | [5] |
| Histamine H1 | - | - | Inactive | [3][4] |
Experimental Methodologies
The characterization of VUF 8430's agonist activity has been achieved through a combination of in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a ligand to its receptor. The general workflow involves:
Functional Assays (cAMP-Mediated Reporter Gene Assays)
Functional assays are crucial for determining whether a ligand is an agonist and its efficacy. For G-protein coupled receptors like the histamine receptors, assays measuring changes in second messenger levels, such as cyclic AMP (cAMP), are common.
Signaling Pathways
VUF 8430, as an agonist at the H3 and H4 receptors, activates intracellular signaling cascades through the coupling of these receptors to Gi/o proteins.
Histamine H4 Receptor Signaling
Activation of the H4 receptor by VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This is a characteristic signaling pathway for Gi-coupled receptors.
Histamine H3 Receptor Signaling
Similar to the H4 receptor, the H3 receptor is also coupled to Gi/o proteins. Agonist binding by VUF 8430 initiates a signaling cascade that inhibits adenylyl cyclase and modulates MAPK activity.[6]
Conclusion
VUF 8430 is a well-characterized pharmacological agent that serves as a potent and selective full agonist for the histamine H4 and H3 receptors. Its weak partial agonism at the H2 receptor and inactivity at the H1 receptor underscore its utility as a specific tool for probing H4 and H3 receptor function. The comprehensive quantitative data, established experimental protocols, and understood signaling pathways presented in this guide provide a solid foundation for its use in advancing research in immunology, neuroscience, and drug discovery.
References
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Activated by VUF 8430: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways activated by VUF 8430, a potent and selective agonist for the histamine H4 receptor (H4R). VUF 8430 also exhibits a moderate affinity for the histamine H3 receptor (H3R). This document consolidates quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades, offering a valuable resource for researchers investigating the therapeutic potential of targeting the H4R.
Core Signaling Pathways
VUF 8430 primarily exerts its effects through the activation of the H4R, a G-protein coupled receptor (GPCR). The predominant signaling pathway involves coupling to the Gi/o family of G-proteins.[1][2] Upon activation by VUF 8430, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, initiating distinct downstream signaling cascades.
1. Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC).[1][3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][4] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins involved in cellular processes such as inflammation and cell proliferation.
2. Gβγ-Mediated Pathways
The dissociated Gβγ subunit can also activate several effector molecules:
-
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Activation of GIRK channels by the Gβγ subunit leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.[1][3][5] This hyperpolarization can reduce neuronal excitability and modulate the release of neurotransmitters.
-
Phospholipase C (PLC): While primarily a Gq-mediated event, some studies suggest that Gβγ subunits can activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
Ion Channels: The Gβγ subunit can also directly modulate the activity of various ion channels, including voltage-gated calcium channels.[1]
3. Src and TGF-β Signaling in Breast Cancer
In the context of breast cancer, activation of the H4R by agonists like VUF 8430 has been shown to induce epithelial-mesenchymal transition (EMT) and enhance mammosphere formation.[6] This process involves the activation of Src kinase and the transforming growth factor-beta (TGF-β) signaling pathway.[6][7][8][9] The activated H4R can lead to the phosphorylation of Src, which in turn can phosphorylate the TGF-β type II receptor (TβR-II), initiating a signaling cascade that promotes cell migration and invasion.[6][7]
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of VUF 8430 at various histamine receptors.
Table 1: Binding Affinity (Ki) of VUF 8430 at Human Histamine Receptors
| Receptor | Ki (nM) | Reference |
| H4 | 31.6 | [5][10] |
| H3 | ~1000 | [5] |
| H1 | >1000 | [5] |
| H2 | Weak affinity | [11] |
Table 2: Functional Potency (EC50/pEC50) of VUF 8430 at Human Histamine Receptors
| Receptor | Assay | Potency | Reference |
| H4 | cAMP Inhibition | EC50 = 50 nM | [10] |
| H4 | GTPγS Binding | pEC50 = 7.3 | [11] |
| H3 | Full Agonist | Moderate Affinity | [11] |
| H2 | Partial Agonist | Weak Activity | [11] |
Mandatory Visualizations
Signaling Pathway Diagrams
VUF 8430 primary signaling pathways via H4R activation.
VUF 8430-induced Src/TGF-β signaling in breast cancer.
Experimental Workflow Diagram
Workflow for key VUF 8430 experiments.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of VUF 8430 for the histamine H4 receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human H4R.
-
Radioligand: [3H]histamine or another suitable H4R radioligand.
-
VUF 8430 stock solution.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H4R and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: A high concentration of a non-labeled H4R ligand (e.g., JNJ 7777120), radioligand, and cell membranes.
-
Competition: Serial dilutions of VUF 8430, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the VUF 8430 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (Luminescence-based)
Objective: To determine the functional potency (EC50) of VUF 8430 in inhibiting adenylyl cyclase activity.
Materials:
-
HEK293 cells co-expressing the human H4R and a cAMP-responsive luciferase biosensor (e.g., GloSensor™).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
VUF 8430 stock solution.
-
Luminometer-compatible 96-well plates.
-
Luminescence detection reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.
-
Compound Addition:
-
To determine agonist activity, add serial dilutions of VUF 8430 to the wells.
-
To measure inhibition of stimulated cAMP production, first stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and then add serial dilutions of VUF 8430.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Luminescence Measurement: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the VUF 8430 concentration. For inhibition assays, normalize the data to the forskolin-only control. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dendritic Cell Chemotaxis Assay (Transwell)
Objective: To assess the ability of VUF 8430 to induce the migration of dendritic cells.
Materials:
-
Human monocyte-derived dendritic cells (Mo-DCs).
-
RPMI 1640 medium supplemented with 10% FBS.
-
VUF 8430.
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate monocytes from human peripheral blood and differentiate them into immature Mo-DCs using standard protocols with GM-CSF and IL-4. Resuspend the Mo-DCs in RPMI 1640 with 10% FBS.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add medium containing different concentrations of VUF 8430 (chemoattractant). Use medium alone as a negative control.
-
In the upper Transwell insert, add a suspension of Mo-DCs (e.g., 5 x 10^5 cells).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 3 hours to allow for cell migration.
-
Cell Counting: Collect the cells that have migrated to the lower chamber. Count the number of migrated cells using a flow cytometer for a fixed period.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to VUF 8430 by the number of cells that migrated in the negative control. Plot the chemotactic index against the VUF 8430 concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into ligand recognition and G protein preferences across histamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VUF 8430 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Src phosphorylates Tyr284 in TGF-beta type II receptor and regulates TGF-beta stimulation of p38 MAPK during breast cancer cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-beta signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-β transactivates EGFR and facilitates breast cancer migration and invasion through canonical Smad3 and ERK/Sp1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VUF 8430 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 8430 is a potent and selective agonist for the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, monocytes, dendritic cells, and T cells.[1][2][3] The histamine H4 receptor is implicated in inflammatory and immune responses, and its activation has been shown to induce chemotaxis in various immune cells.[1][4][5][6][7] These application notes provide a detailed protocol for utilizing VUF 8430 to induce a chemotactic response in an in vitro chemotaxis assay, a critical tool for studying immune cell migration and for the development of novel therapeutics targeting inflammatory and allergic diseases.
VUF 8430: A Tool for Studying H4 Receptor-Mediated Chemotaxis
VUF 8430 is a non-imidazole agonist with high affinity and selectivity for the human histamine H4 receptor.[8][9] Its ability to act as a full agonist makes it an excellent tool to investigate the downstream signaling and physiological roles of the H4 receptor, particularly its function in directing the migration of immune cells.[10]
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Chemical Name | S-(2-guanidylethyl)-isothiourea dihydrobromide | [11] |
| Molecular Formula | C4H11N5S · 2HBr | [12] |
| Molecular Weight | 323.05 g/mol | [11] |
| Solubility | Soluble to 100 mM in water and DMSO | [12] |
| Storage | Store solid at room temperature, desiccated. Store stock solutions at -20°C or -80°C. | [8] |
Histamine H4 Receptor Signaling Pathway in Chemotaxis
Activation of the histamine H4 receptor by an agonist like VUF 8430 initiates a signaling cascade that leads to directed cell movement. The H4 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.[2][4][13][14] This signaling cascade culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and migration towards the chemoattractant.
Caption: Histamine H4 Receptor Signaling Pathway Leading to Chemotaxis.
Experimental Protocols
Preparation of VUF 8430 Stock Solution
Materials:
-
VUF 8430 dihydrobromide powder
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of VUF 8430 dihydrobromide to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution, weigh out 0.323 mg of VUF 8430 dihydrobromide (MW = 323.05 g/mol ).
-
Dissolve the VUF 8430 powder. Add the appropriate volume of sterile water or DMSO to the vial containing the powder. VUF 8430 dihydrobromide is soluble up to 100 mM in both solvents.[12]
-
Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution in aqueous solutions.
-
Sterile filter the stock solution. If using water as the solvent, it is recommended to sterile filter the stock solution using a 0.22 µm syringe filter before use in cell culture.[15] This step is not typically necessary for DMSO stock solutions if prepared under sterile conditions.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Chemotaxis Assay using a Boyden Chamber (Transwell® Assay)
This protocol is a general guideline for a chemotaxis assay using monocyte-derived dendritic cells (Mo-DCs) and can be adapted for other immune cell types that express the H4 receptor.
Materials:
-
Cells: Human monocyte-derived dendritic cells (Mo-DCs) or other immune cells of interest. A protocol for generating Mo-DCs is provided below.
-
Chemotaxis Chamber: 24-well plate with Transwell® inserts (e.g., 5 µm pore size for dendritic cells).[10]
-
VUF 8430: Prepared stock solution.
-
Assay Medium: Serum-free RPMI 1640 or other suitable basal medium, supplemented with 0.1% BSA.
-
Positive Control: A known chemoattractant for the cell type being used (e.g., CCL2 for Mo-DCs).[10]
-
Negative Control: Assay medium alone.
-
Staining and Visualization Reagents:
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
Stain (e.g., Giemsa, DAPI, or Crystal Violet)
-
Cotton swabs
-
Microscope
-
Experimental Workflow:
Caption: Experimental Workflow for a Chemotaxis Assay.
Procedure:
-
Cell Preparation:
-
Culture Mo-DCs or other cells of interest to the appropriate density.
-
Prior to the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL. It is recommended to starve the cells in serum-free medium for 2-4 hours before the assay to reduce spontaneous migration.
-
-
Assay Setup:
-
Prepare serial dilutions of VUF 8430 in assay medium. A typical concentration range to test is 10 nM to 10 µM. A concentration of 10 µM has been shown to be effective for Mo-DC chemotaxis.[10]
-
Add 600 µL of the VUF 8430 dilutions, positive control, or negative control to the lower wells of the 24-well plate.
-
Carefully place the Transwell® inserts into the wells, ensuring there are no air bubbles between the insert membrane and the medium in the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically. A 1.5-hour incubation has been used for Mo-DCs with VUF 8430.[10]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixative for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 5-15 minutes.
-
Wash the inserts again with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several representative fields of view for each condition.
-
Protocol for Generating Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Monocyte isolation kit (e.g., CD14 magnetic beads)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin)
-
Recombinant human GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
Recombinant human IL-4 (Interleukin-4)
-
Cell culture flasks or plates
Procedure:
-
Isolate monocytes from PBMCs using a positive or negative selection method according to the manufacturer's instructions.
-
Culture the isolated monocytes in complete RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) at a density of 1 x 10^6 cells/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 3 days, gently remove half of the culture medium and replace it with fresh medium containing GM-CSF and IL-4.
-
On day 5 or 6, the immature Mo-DCs will be loosely adherent and can be harvested by gentle pipetting.
-
Confirm the phenotype of the generated Mo-DCs by flow cytometry (e.g., CD14-low, CD1a+, CD83-).
Data Presentation and Interpretation
Quantitative data from the chemotaxis assay should be presented in a clear and structured format to allow for easy comparison between different concentrations of VUF 8430 and the controls.
Example Data Table:
| Treatment | Concentration | Mean Migrated Cells per Field (± SD) | Chemotactic Index |
| Negative Control | - | 50 ± 8 | 1.0 |
| VUF 8430 | 10 nM | 75 ± 12 | 1.5 |
| VUF 8430 | 100 nM | 150 ± 20 | 3.0 |
| VUF 8430 | 1 µM | 250 ± 35 | 5.0 |
| VUF 8430 | 10 µM | 300 ± 40 | 6.0 |
| Positive Control (CCL2) | 10 nM | 320 ± 45 | 6.4 |
Chemotactic Index is calculated as the number of cells migrating in response to the chemoattractant divided by the number of cells migrating in response to the negative control (assay medium alone).
A dose-dependent increase in the chemotactic index in response to VUF 8430 indicates a specific H4 receptor-mediated chemotactic effect. The results can be further visualized by plotting the chemotactic index against the log concentration of VUF 8430 to generate a dose-response curve and determine the EC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background migration (high negative control) | Cells are over-starved or activated. | Reduce starvation time. Handle cells gently. |
| Serum was not completely removed. | Wash cells thoroughly with serum-free medium. | |
| Low or no migration to VUF 8430 | Cells do not express functional H4 receptors. | Confirm H4 receptor expression by qPCR or flow cytometry. |
| VUF 8430 concentration is not optimal. | Perform a wider dose-response experiment. | |
| Incubation time is too short. | Increase the incubation time. | |
| Pore size of the insert is not appropriate. | Use an insert with a different pore size. | |
| High variability between replicates | Uneven cell distribution in the upper chamber. | Ensure a homogenous cell suspension before adding to the inserts. |
| Inconsistent removal of non-migrated cells. | Be consistent with the wiping technique. | |
| Air bubbles between the insert and lower chamber. | Ensure the insert makes contact with the medium in the lower well. |
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine induces chemotaxis and phagocytosis in murine bone marrow-derived macrophages and RAW 264.7 macrophage-like cells via histamine H4-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VUF 8430 dihydrobromide = 97 NMR 100130-32-3 [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
VUF 8430: Application Notes and Protocols for In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses.[1][2][3] Its selectivity, particularly over the H3 receptor, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor in various disease models.[1][3] This document provides detailed application notes and protocols for the use of VUF 8430 in in vivo rodent models, with a focus on inflammation, pain, and allergy.
Mechanism of Action
VUF 8430 acts as a full agonist at the human H4 receptor and also demonstrates activity at rat and mouse H4 receptors, albeit with a lower affinity.[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Upon activation by agonists like VUF 8430, the H4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events can trigger a range of cellular responses, including chemotaxis, cytokine release, and the modulation of immune cell function. VUF 8430 also exhibits some affinity for the histamine H3 receptor, which should be considered when designing and interpreting experimental outcomes.[1][2]
Signaling Pathway of H4 Receptor Activation by VUF 8430
Caption: Signaling cascade following H4 receptor activation by VUF 8430.
Quantitative Data
Receptor Binding Affinity (Ki) and Potency (pEC50) of VUF 8430
| Species | Receptor | pKi | EC50 (nM) | Reference |
| Human | H4 | 7.5 | 50 | [4] |
| Human | H3 | 6.0 | - | [3] |
| Rat | H4 | ~6.4 | - | [1] |
| Mouse | H4 | ~6.5 | - | [1] |
In Vivo Dosage of VUF 8430 in Rodent Models
| Species | Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Gastric Acid Secretion | Intravenous (i.v.) | 30 - 300 µmol/kg (~10 - 100 mg/kg) | Weak stimulation of gastric acid secretion | [1] |
| Rat | Vagal Bradycardia | Intravenous (i.v.) | 1 - 100 µg/kg | No significant effect on vagally induced bradycardia |
Experimental Protocols
General Considerations for In Vivo Studies
-
Vehicle Selection: VUF 8430 dihydrobromide is soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a commonly used vehicle for intravenous, intraperitoneal, and subcutaneous administrations.
-
Animal Models: The choice of rodent species and strain can be critical, as there are known differences in H4 receptor pharmacology between humans, rats, and mice.[1][2]
-
Controls: Appropriate vehicle controls are essential. Additionally, the use of a selective H4 receptor antagonist can confirm that the observed effects of VUF 8430 are mediated through the H4 receptor.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Inflammation Model)
This model is used to assess the pro- or anti-inflammatory effects of a compound.
Materials:
-
VUF 8430
-
Sterile saline
-
λ-Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Pleasthesiameter or digital calipers
-
Syringes and needles (27-30G)
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions for at least 3 days.
-
Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw.
-
VUF 8430 Administration: Administer VUF 8430 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous). Dosing should occur at a specified time before the carrageenan injection (e.g., 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement. Compare the results between the VUF 8430-treated and vehicle-treated groups.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 2: Formalin-Induced Nociception in Mice (Pain Model)
The formalin test is a model of tonic pain that has two distinct phases, allowing for the differentiation between acute nociceptive and inflammatory pain mechanisms.
Materials:
-
VUF 8430
-
Sterile saline
-
Formalin solution (e.g., 1-5% in saline)
-
Male C57BL/6 or BALB/c mice (20-25 g)
-
Observation chambers with a clear floor
-
Video recording equipment (optional, but recommended)
-
Syringes and needles (30G)
Procedure:
-
Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
VUF 8430 Administration: Administer VUF 8430 or vehicle via the desired route at a specified time before the formalin injection.
-
Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking, biting, or shaking the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
Data Analysis: Compare the total time spent exhibiting pain behaviors in each phase between the VUF 8430-treated and vehicle-treated groups.
Experimental Workflow for the Formalin Test
Caption: Workflow for the formalin-induced nociception model in mice.
Protocol 3: Ovalbumin-Induced Airway Hyperresponsiveness in Mice (Allergy Model)
This model mimics key features of allergic asthma, including airway inflammation and hyperresponsiveness.
Materials:
-
VUF 8430
-
Sterile saline
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Methacholine
-
Female BALB/c mice (6-8 weeks old)
-
Whole-body plethysmograph or other lung function measurement system
-
Nebulizer
-
Syringes and needles
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.
-
-
VUF 8430 Administration:
-
Administer VUF 8430 or vehicle at a specified time before the final OVA challenge or before the assessment of airway hyperresponsiveness.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 32 (48 hours after the last OVA challenge), measure AHR.
-
Place the mice in a whole-body plethysmograph and allow them to acclimatize.
-
Record baseline readings.
-
Expose the mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance (Penh).
-
-
Bronchoalveolar Lavage (BAL) and Histology (Optional):
-
After AHR measurement, euthanize the mice and perform BAL to analyze inflammatory cell influx.
-
Collect lung tissue for histological analysis of inflammation and mucus production.
-
-
Data Analysis:
-
Compare the dose-response curves to methacholine between the VUF 8430-treated and vehicle-treated groups. Analyze BAL fluid cell counts and histological scores.
-
Experimental Workflow for Ovalbumin-Induced Airway Hyperresponsiveness
Caption: Workflow for the OVA-induced allergic airway disease model.
Conclusion
VUF 8430 is a critical tool for elucidating the role of the H4 receptor in health and disease. The protocols outlined above provide a framework for investigating its effects in rodent models of inflammation, pain, and allergy. Careful consideration of the experimental design, including appropriate controls and species selection, is paramount for obtaining robust and interpretable data. Further research is warranted to establish optimal dosing and administration routes for VUF 8430 in a wider range of in vivo models.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for V-8430 in Radioligand Binding Assays for the Histamine H4 Receptor
Introduction
VUF 8430, or S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1][2] As a non-imidazole agonist, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor.[2] These application notes provide an overview of the use of VUF 8430 in radioligand binding assays to characterize its interaction with the H4 receptor and to determine the binding affinities of other investigational compounds.
Principle of the Assay
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. In the context of the H4 receptor, these assays typically involve the use of a radiolabeled ligand (e.g., [³H]histamine) that binds to the receptor. The binding of the radioligand can be displaced by an unlabeled competing ligand, such as VUF 8430. By measuring the concentration-dependent displacement of the radioligand by the unlabeled competitor, the binding affinity (typically expressed as the inhibition constant, Ki) of the competitor for the receptor can be determined.
Applications
-
Determination of Binding Affinity: Competitive radioligand binding assays are employed to determine the Ki of VUF 8430 for the H4 receptor.
-
Receptor Subtype Selectivity: By performing binding assays on cells expressing different histamine receptor subtypes (H1, H2, H3, and H4), the selectivity of VUF 8430 can be established.
-
Screening of Novel Compounds: VUF 8430 can be used as a reference compound in screening assays to identify and characterize new H4 receptor ligands.
-
Structure-Activity Relationship (SAR) Studies: The binding affinities of a series of VUF 8430 analogs can be determined to elucidate the structural requirements for H4 receptor binding.
Quantitative Data
The binding affinity of VUF 8430 for the human histamine H4 receptor has been determined in several studies. The table below summarizes these findings and includes data on its affinity for other human histamine receptor subtypes to illustrate its selectivity.
| Compound | Receptor | Parameter | Value | Reference |
| VUF 8430 | Human H4 | Ki | 31.6 nM | [1] |
| VUF 8430 | Human H4 | pKi | 7.5 | |
| VUF 8430 | Human H3 | pKi | 6.0 | |
| VUF 8430 | Human H2 | Activity | Weak partial agonist | |
| VUF 8430 | Human H1 | Affinity | Negligible | [2] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Determination of VUF 8430 Ki at the Human H4 Receptor
This protocol describes a filtration-based competitive radioligand binding assay using cell membranes expressing the human H4 receptor and [³H]histamine as the radioligand.
Materials and Reagents
-
Cell Membranes: Membranes from a cell line stably expressing the human histamine H4 receptor (e.g., HEK-293 or SK-N-MC cells).
-
Radioligand: [³H]histamine (specific activity ~60-80 Ci/mmol).
-
Competitor: VUF 8430.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Histamine or another suitable H4 receptor ligand.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
-
96-well plates.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of VUF 8430 in assay buffer to cover a concentration range of 10⁻¹⁰ M to 10⁻⁴ M.
-
Dilute the [³H]histamine stock in assay buffer to a final working concentration (e.g., 5-10 nM).
-
Thaw the cell membrane homogenate on ice and dilute to the desired protein concentration in assay buffer (empirically determined to provide a sufficient signal-to-noise ratio).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]histamine, and 150 µL of the cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]histamine, and 150 µL of the cell membrane suspension to designated wells.
-
Competitive Binding: Add 50 µL of the serially diluted VUF 8430 solutions, 50 µL of [³H]histamine, and 150 µL of the cell membrane suspension to the remaining wells.
-
Perform all determinations in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the VUF 8430 concentration. The percent specific binding for each concentration is calculated as: (Specific Binding at [VUF 8430] / Specific Binding in the absence of VUF 8430) x 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of VUF 8430 that inhibits 50% of the specific binding of [³H]histamine.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3] Upon activation by an agonist such as VUF 8430, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] The Gβγ subunit can modulate various downstream effectors, including phospholipase C (PLC) and ion channels, leading to changes in intracellular calcium concentrations and activation of the MAPK/ERK pathway.[3][4][5]
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay described in Protocol 1.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
Ex Vivo Applications of VUF 8430 on Monocyte-Derived Dendritic Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R), a receptor expressed on various immune cells, including monocyte-derived dendritic cells (mo-DCs).[1][2][3] As key antigen-presenting cells, dendritic cells play a crucial role in initiating and shaping adaptive immune responses. The modulation of dendritic cell function via the H4R presents a promising avenue for therapeutic intervention in various inflammatory and immune-mediated disorders. These application notes provide an overview of the ex vivo effects of VUF 8430 on mo-DCs, with detailed protocols for key experiments.
Key Applications
The primary ex vivo application of VUF 8430 on mo-DCs is the study of dendritic cell migration and immunomodulation. Specifically, VUF 8430 has been shown to induce chemotaxis of these cells, a critical process in the immune response where dendritic cells migrate to lymph nodes to present antigens to T cells.[1][2] Furthermore, agonism of the H4R on dendritic cells can influence cytokine production, thereby shaping the nature of the subsequent T-cell response.[4]
Data Summary
The following tables summarize the reported effects of VUF 8430 on monocyte-derived dendritic cells.
Table 1: Chemotactic Response of Monocyte-Derived Dendritic Cells to VUF 8430
| Compound | Concentration Range | Observed Effect | Reference |
| VUF 8430 | Not specified | Induction of chemotaxis | [1][2] |
| 4-methylhistamine | Not specified | Induction of chemotaxis | [1][2] |
Table 2: Effect of H4R Agonism on Cytokine Production in Dendritic Cells
| Cell Type | Stimulus | Cytokine Measured | Effect | Reference |
| Murine Dendritic Cells | H4R agonist + LPS | IL-1β mRNA | Increased expression | [4] |
| Human Monocyte-Derived Dendritic Cells | Histamine (via H2R) + LPS | IL-10 | Increased production | [5] |
| Human Monocyte-Derived Dendritic Cells | Histamine (via H2R) + LPS | IL-12 | Reduced secretion | [5] |
Note: Data on specific cytokine profiles induced by VUF 8430 in human mo-DCs is limited; the table includes data on general H4R agonism and histamine effects for context.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells
This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
On day 3, add fresh medium containing cytokines.
-
On day 5 or 7, immature mo-DCs can be harvested for subsequent experiments.
Caption: Workflow for mo-DC generation and VUF 8430 application.
Protocol 2: Chemotaxis Assay
This protocol outlines a method to assess the chemotactic effect of VUF 8430 on mo-DCs using a transwell migration assay.
Materials:
-
Immature mo-DCs (from Protocol 1)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
VUF 8430
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Flow cytometer or hemocytometer
Procedure:
-
Harvest immature mo-DCs and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of VUF 8430 in chemotaxis buffer in the lower chambers of a 24-well plate. Include a negative control (buffer alone) and a positive control (e.g., a known chemokine like CCL19).
-
Add 100 µL of the mo-DC suspension to the upper chamber of the transwell inserts.
-
Place the inserts into the wells of the 24-well plate containing the VUF 8430 dilutions.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a flow cytometer or a hemocytometer.
-
Calculate the chemotactic index as the fold increase in migrated cells in the presence of VUF 8430 compared to the negative control.
Protocol 3: Cytokine Production Analysis
This protocol describes how to measure the effect of VUF 8430 on cytokine production by mo-DCs.
Materials:
-
Immature mo-DCs (from Protocol 1)
-
Complete RPMI 1640 medium
-
VUF 8430
-
Lipopolysaccharide (LPS) (as a maturation stimulus)
-
ELISA kits for desired cytokines (e.g., IL-1β, IL-10, IL-12)
Procedure:
-
Seed immature mo-DCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI 1640 medium.
-
Add VUF 8430 at various concentrations to the wells. Include a vehicle control.
-
Concurrently, stimulate the cells with a maturation agent such as LPS (e.g., 100 ng/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of VUF 8430 on the production of different cytokines.
Signaling Pathway
Activation of the H4R by VUF 8430 on mo-DCs is expected to initiate a G-protein-coupled signaling cascade, leading to downstream effects such as chemotaxis and modulation of cytokine synthesis. The H4R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the MAPK/ERK pathway.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine regulates relevant murine dendritic cell functions via H4 receptor [imrpress.com]
- 5. Histamine regulates cytokine production in maturing dendritic cells, resulting in altered T cell polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 8430: A Potent and Selective Histamine H4 Receptor Agonist for Pharmacological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: VUF 8430, with the chemical name S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2][3] As a non-imidazole compound, it serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the H4 receptor, complementing other H4R agonists like 4-methylhistamine.[4][5] This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of VUF 8430 in H4 receptor studies.
Pharmacological Profile of VUF 8430
VUF 8430 is a full agonist at the human H4 receptor.[4][5] Its selectivity profile indicates high affinity for the H4 receptor with moderate affinity for the H3 receptor and negligible effects on H1 and H2 receptors.[2][6][7] This makes VUF 8430 a useful tool for distinguishing H4 receptor-mediated effects from those of other histamine receptor subtypes.
Quantitative Data: Binding Affinities and Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of VUF 8430 for various histamine receptor subtypes.
Table 1: Binding Affinity of VUF 8430 at Human Histamine Receptors
| Receptor Subtype | Ki (nM) | pKi | Reference |
| H4 Receptor | 31.6 | 7.5 | [1][6][7] |
| H3 Receptor | 1000 | 6.0 | [6][7] |
| H1 Receptor | >1000 | <6 | [7] |
| H2 Receptor | - | - | [4][5] |
Table 2: Functional Potency of VUF 8430 at the Human H4 Receptor
| Assay Type | EC50 (nM) | pEC50 | Reference |
| cAMP Inhibition | 50 | 7.3 | [1][6] |
Histamine H4 Receptor Signaling
Activation of the H4 receptor by agonists like VUF 8430 initiates a cascade of intracellular signaling events. The H4 receptor primarily couples to the Gαi/o family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: H4 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments utilizing VUF 8430 are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of VUF 8430 for the H4 receptor using [3H]histamine as the radioligand.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 or SK-N-MC cells).
-
Radioligand: [3H]histamine.
-
Competitor: VUF 8430.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled histamine.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of VUF 8430 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control or 50 µL of VUF 8430 dilution.
-
50 µL of [3H]histamine diluted in assay buffer.
-
150 µL of cell membrane suspension in assay buffer.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value for VUF 8430 and subsequently the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by VUF 8430 in cells expressing the H4 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human H4 receptor.
-
Stimulant: Forskolin.
-
Agonist: VUF 8430.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., cAMP-Glo™ Assay).
Procedure:
-
Seed the H4R-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of VUF 8430 for 15 minutes at 37°C.
-
Add forskolin (to a final concentration of 1-10 µM) to all wells except the basal control and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of VUF 8430 to determine the EC50 value.
Chemotaxis Assay
This protocol describes a method to assess the chemotactic effect of VUF 8430 on immune cells endogenously expressing the H4 receptor, such as human monocyte-derived dendritic cells (MoDCs).
Caption: Chemotaxis Assay Workflow.
Materials:
-
Cells: Human monocyte-derived dendritic cells (MoDCs) or other immune cells expressing H4R.
-
Chemoattractant: VUF 8430.
-
Positive Control: A known chemokine (e.g., CCL2).
-
Negative Control: Assay medium.
-
Assay Medium: RPMI 1640 with 0.1% BSA.
-
Chemotaxis chamber (e.g., Boyden chamber or µ-Slide Chemotaxis).
-
Microscope with live-cell imaging capabilities.
Procedure:
-
Prepare a suspension of MoDCs in assay medium.
-
Add VUF 8430, positive control, or negative control to the lower chamber of the chemotaxis device.
-
Place the microporous membrane over the lower chamber.
-
Add the cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours.
-
For endpoint assays, fix and stain the cells that have migrated to the lower side of the membrane and count them under a microscope.
-
For real-time analysis using live-cell imaging, acquire images at regular intervals and track the movement of individual cells towards the chemoattractant gradient.
-
Quantify the chemotactic response by calculating the number of migrated cells or by analyzing cell tracking data (e.g., forward migration index).
In Vivo Applications
VUF 8430 has been utilized in various in vivo models to explore the role of the H4 receptor in different pathological conditions. For instance, it has been shown to reduce mechanical and thermal allodynia in mouse models of peripheral neuropathy.[7]
Disclaimer: The provided protocols are intended as a guideline. Researchers should optimize the conditions for their specific experimental setup. VUF 8430 is for research use only and not for human or veterinary use.
References
- 1. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF 8430 in Inflammatory Response Investigation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VUF 8430, a potent and selective histamine H4 receptor (H4R) agonist, in the investigation of inflammatory responses. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation and visualization of associated signaling pathways.
Introduction to VUF 8430
VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a high-affinity non-imidazole agonist for the histamine H4 receptor.[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and plays a crucial role in mediating inflammatory and immune responses.[1] Activation of the H4 receptor is associated with cellular chemotaxis, cytokine release, and the modulation of various inflammatory cascades.[1] VUF 8430 serves as a valuable pharmacological tool to elucidate the physiological and pathological roles of the H4 receptor in inflammatory diseases such as asthma, allergic rhinitis, and dermatitis.[1]
Mechanism of Action
VUF 8430 acts as a full agonist at the human H4 receptor, initiating downstream signaling cascades upon binding.[2] The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subfamily of G proteins.[3] Activation of Gαi/o by VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can trigger signaling through β-arrestin pathways, which can mediate distinct cellular responses.[3] These signaling events culminate in various cellular functions, including chemotaxis, calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK cascade.
Data Presentation: Pharmacological Profile of VUF 8430
The following table summarizes the quantitative data for VUF 8430's binding affinity and functional potency at histamine receptors.
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference(s) |
| Histamine H4 Receptor | Human | Radioligand Binding | pKi | 7.5 | [4] |
| Human | Functional Assay | pEC50 | 7.3 | [4] | |
| Rat | Radioligand Binding | pKi | 6.7 | [1] | |
| Mouse | Radioligand Binding | pKi | 6.5 | [1] | |
| Histamine H3 Receptor | Human | Radioligand Binding | pKi | 6.0 | [4] |
| Rat | Radioligand Binding | pKi | 6.5 | [1] | |
| Histamine H1 Receptor | Human | Functional Assay | Activity | Inactive | [2] |
| Histamine H2 Receptor | Human | Functional Assay | Activity | Weak Partial Agonist | [4] |
Mandatory Visualizations
Here we provide diagrams illustrating key signaling pathways and experimental workflows related to the use of VUF 8430 in inflammation research.
VUF 8430-induced H4R signaling pathway.
Experimental workflow for in vitro chemotaxis assay.
Experimental Protocols
In Vitro Application: Mast Cell/Eosinophil Chemotaxis Assay
This protocol describes a method to assess the chemotactic effect of VUF 8430 on mast cells or eosinophils using a Transwell migration assay.
Materials:
-
VUF 8430
-
Mast cell line (e.g., LAD2) or human peripheral blood eosinophils
-
RPMI 1640 medium supplemented with 10% FBS
-
Transwell inserts (e.g., 5 µm pore size for mast cells, 8 µm for eosinophils)
-
24-well plates
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture mast cells or isolate eosinophils from human peripheral blood using standard methods.
-
Wash the cells twice with serum-free RPMI 1640 and resuspend in the same medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of VUF 8430 in serum-free RPMI 1640 (e.g., 1 nM to 10 µM).
-
Add 600 µL of the VUF 8430 dilutions or control medium (vehicle) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 1 to 4 hours. Optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index as the fold increase in migrated cells in the presence of VUF 8430 compared to the vehicle control.
-
In Vivo Application: Murine Air Pouch Model of Inflammation
This protocol describes an in vivo model to evaluate the pro-inflammatory effects of VUF 8430.
Materials:
-
VUF 8430
-
Sterile PBS
-
8-10 week old mice (e.g., BALB/c)
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Air Pouch Formation:
-
Anesthetize the mice.
-
Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.
-
On day 3, re-inject 2 mL of sterile air to maintain the pouch.
-
-
Induction of Inflammation:
-
On day 6, inject 1 mL of VUF 8430 (e.g., 1-10 mg/kg, dissolved in sterile PBS) or vehicle (PBS) into the air pouch.
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 4, 24, or 48 hours post-injection), euthanize the mice.
-
Inject 2 mL of sterile PBS into the air pouch and gently massage to collect the exudate.
-
Aspirate the pouch lavage fluid.
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer.
-
Perform differential cell counts on cytospin preparations stained with a suitable stain to quantify the infiltration of neutrophils, eosinophils, and other inflammatory cells.
-
The lavage fluid can also be centrifuged, and the supernatant collected for the measurement of inflammatory mediators (e.g., cytokines, chemokines) by ELISA or other immunoassays.
-
Conclusion
VUF 8430 is a critical tool for dissecting the role of the histamine H4 receptor in inflammatory processes. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding H4R-mediated inflammation and for the development of novel anti-inflammatory therapeutics. Appropriate optimization of experimental conditions is recommended for specific cell types and research questions.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of multiple histamine H₄ receptor compound classes uncovers Gαi protein- and β-arrestin2-biased ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Application Notes and Protocols for In Vivo Administration of VUF 8430
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of VUF 8430, a potent and selective histamine H4 receptor (H4R) agonist. This document includes detailed experimental protocols for various administration routes, a summary of available quantitative data, and a depiction of the relevant signaling pathway.
Introduction to VUF 8430
VUF 8430 is a non-imidazole agonist for the histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[1][2] Its selectivity for the H4 receptor over other histamine receptor subtypes makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor in inflammatory and immune responses.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of VUF 8430. It is important to note that detailed pharmacokinetic and pharmacodynamic data for multiple administration routes are limited in publicly available literature.
| Administration Route | Animal Model | Dosage | Vehicle | Observed Effect | Reference |
| Intravenous (i.v.) | Anesthetized Rats | 30 mg/kg | Saline | Weak stimulation of gastric acid secretion (mediated by off-target H2 receptor activity at high concentrations). | [1] |
| Intraperitoneal (i.p.) | Data Not Available | - | - | - | - |
| Oral (p.o.) | Data Not Available | - | - | - | - |
| Subcutaneous (s.c.) | Data Not Available | - | - | - | - |
Experimental Protocols
This section provides detailed protocols for the administration of VUF 8430. A specific, published protocol is available for the intravenous route. For other routes, generalized protocols based on standard laboratory procedures are provided due to the lack of published studies specific to VUF 8430.
Intravenous (i.v.) Administration Protocol (Specific)
This protocol is adapted from a study investigating the effect of VUF 8430 on gastric acid secretion in anesthetized rats.[1]
Objective: To administer VUF 8430 intravenously to assess its in vivo biological activity.
Materials:
-
VUF 8430
-
Sterile Saline (0.9% NaCl)
-
Anesthetic agent (e.g., urethane)
-
Syringes and needles for administration
-
Animal model: Male Wistar rats (or other appropriate strain)
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
VUF 8430 Solution Preparation: Dissolve VUF 8430 in sterile saline to the desired concentration. The published study used a dose of 30 mg/kg.[1]
-
Administration: Expose a suitable vein for injection (e.g., femoral or tail vein). Administer the VUF 8430 solution as a bolus injection.
-
Monitoring: Monitor the animal for the desired physiological or behavioral response. In the referenced study, gastric acid secretion was measured.[1]
Experimental Workflow for Intravenous Administration:
Experimental workflow for intravenous administration of VUF 8430.
Intraperitoneal (i.p.) Administration Protocol (Generalized)
Objective: To administer VUF 8430 into the peritoneal cavity for systemic absorption.
Materials:
-
VUF 8430
-
Appropriate sterile vehicle (e.g., saline, PBS)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal model: Mouse or rat
Procedure:
-
VUF 8430 Solution Preparation: Dissolve VUF 8430 in the chosen vehicle to the desired concentration. Ensure the solution is at room temperature to avoid discomfort to the animal.
-
Animal Restraint: Properly restrain the animal to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Administration: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Oral Gavage (p.o.) Administration Protocol (Generalized)
Objective: To administer VUF 8430 directly into the stomach.
Materials:
-
VUF 8430
-
Appropriate sterile vehicle (e.g., water, methylcellulose solution)
-
Oral gavage needle (stainless steel, ball-tipped)
-
Syringe
-
Animal model: Mouse or rat
Procedure:
-
VUF 8430 Solution Preparation: Prepare a solution or suspension of VUF 8430 in the chosen vehicle.
-
Animal Restraint: Gently but firmly restrain the animal.
-
Administration: Measure the distance from the animal's mouth to the last rib to estimate the length of the esophagus. Gently insert the gavage needle into the mouth and pass it down the esophagus into the stomach. Administer the solution slowly.
-
Post-administration Care: Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
Subcutaneous (s.c.) Administration Protocol (Generalized)
Objective: To administer VUF 8430 into the subcutaneous space for slower absorption compared to i.v. or i.p. routes.
Materials:
-
VUF 8430
-
Appropriate sterile vehicle
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal model: Mouse or rat
Procedure:
-
VUF 8430 Solution Preparation: Dissolve VUF 8430 in the vehicle to the desired concentration.
-
Injection Site: Lift a fold of skin, typically in the scruff of the neck or along the back.
-
Administration: Insert the needle into the "tent" of skin, parallel to the body. Aspirate to ensure a blood vessel has not been entered, then inject the solution.
-
Post-injection Monitoring: Gently massage the injection site to aid dispersion of the solution and monitor the animal for any local reactions.
VUF 8430 Signaling Pathway
VUF 8430 acts as an agonist at the histamine H4 receptor, which is a Gi/o-coupled GPCR.[2] Activation of the H4 receptor initiates a cascade of intracellular signaling events.
Signaling pathway of the histamine H4 receptor activated by VUF 8430.
Pathway Description:
-
Receptor Binding: VUF 8430 binds to and activates the histamine H4 receptor on the cell surface.
-
G Protein Activation: The activated H4 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effectors:
-
Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA).[2]
-
Phospholipase C (PLC) Activation: The Gβγ subunits can activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG and Ca2+ together activate PKC.
-
MAPK/ERK Pathway: The H4 receptor can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and gene expression.[5]
-
-
Cellular Responses: These signaling cascades ultimately lead to various cellular responses, including chemotaxis, cytokine release, and modulation of inflammatory processes.[1]
Conclusion
VUF 8430 is a critical tool for studying the role of the histamine H4 receptor in health and disease. While detailed in vivo administration protocols are currently limited to the intravenous route, the generalized protocols provided for other common routes offer a starting point for further investigation. The elucidation of the H4 receptor signaling pathway provides a framework for understanding the molecular mechanisms underlying the effects of VUF 8430. Further research is warranted to establish comprehensive pharmacokinetic and pharmacodynamic profiles of VUF 8430 across various administration routes to fully characterize its therapeutic potential.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Off-target effects of VUF 8430 at high concentrations.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing the histamine H4 receptor agonist, VUF 8430. Particular attention is given to potential off-target effects observed at high concentrations.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments with VUF 8430, with a focus on its known off-target activity at the histamine H3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target receptor for VUF 8430?
A1: The primary off-target receptor for VUF 8430 is the histamine H3 receptor (H3R). VUF 8430 displays moderate affinity for the H3R and acts as a full agonist.[1][2][3] Its affinity for the H1 and H2 histamine receptors is negligible.[4]
Q2: At what concentrations are off-target effects on the H3 receptor likely to be observed?
A2: Off-target effects may become significant at concentrations of VUF 8430 approaching its pKi for the H3 receptor, which is approximately 6.0.[1] Therefore, caution should be exercised when using concentrations in the high nanomolar to micromolar range.
Q3: How can I differentiate between H4 receptor-mediated and H3 receptor-mediated effects in my experiments?
A3: To distinguish between on-target (H4R) and off-target (H3R) effects, it is recommended to use selective antagonists for each receptor. For example, JNJ 7777120 is a selective H4R antagonist, while a compound like pitolisant or clobenpropit can be used as a selective H3R antagonist/inverse agonist.[5] Comparing the effects of VUF 8430 in the presence and absence of these antagonists can help elucidate the specific receptor responsible for the observed response.
Q4: Are there any known species differences in the affinity of VUF 8430 for its target receptors?
A4: Yes, VUF 8430 has been shown to have a lower affinity for the rat and mouse H4 receptors compared to the human H4 receptor.[3] It is crucial to consider the species of your experimental system when determining appropriate concentrations.
Troubleshooting Common Experimental Issues
Problem 1: Inconsistent or unexpected results in a cAMP functional assay.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of both H3 and H4 receptors in your cell line using techniques like qPCR or western blotting.
-
Use Selective Antagonists: As mentioned in the FAQs, perform experiments in the presence of a selective H4R antagonist (e.g., JNJ 7777120) and a selective H3R antagonist (e.g., pitolisant) to isolate the contribution of each receptor to the cAMP response.
-
Concentration-Response Curve: Generate a full concentration-response curve for VUF 8430. A biphasic curve may indicate activity at two different receptors with different affinities.
-
Problem 2: Observed cellular response does not align with canonical H4 receptor signaling.
-
Possible Cause: The H3 receptor is known to activate additional signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[6][9] At higher concentrations of VUF 8430, these H3R-mediated pathways may be activated.
-
Troubleshooting Steps:
-
Pathway-Specific Inhibitors: Use specific inhibitors for the MAPK/ERK (e.g., U0126) and PI3K/AKT (e.g., wortmannin) pathways to determine if they are involved in the observed response.
-
Selective H3R Antagonist: Confirm that the non-canonical response is blocked by a selective H3R antagonist.
-
Problem 3: High background or unexpected agonist activity in control cells.
-
Possible Cause: Some cell lines may have endogenous expression of histamine receptors. Additionally, H3 receptors are known to exhibit constitutive activity, meaning they can signal without an agonist present.[8]
-
Troubleshooting Steps:
-
Characterize Control Cells: Thoroughly characterize your control cell line for the expression of all histamine receptor subtypes.
-
Use Naive Cells: If possible, use a parental cell line with no transfected histamine receptors to establish a true baseline.
-
Consider Inverse Agonists: For H3R-related constitutive activity, an inverse agonist (e.g., pitolisant) can be used to reduce basal signaling.
-
Data Presentation
The following tables summarize the quantitative data for VUF 8430 at various histamine receptor subtypes.
Table 1: VUF 8430 Binding Affinities (pKi)
| Receptor Subtype | Human pKi | Rat pKi | Notes |
| H4 Receptor | 7.5 | ~7.1 | High affinity for the on-target receptor.[1] |
| H3 Receptor | 6.0 | ~6.4 | Moderate affinity, representing the primary off-target.[1] |
| H2 Receptor | Weak Affinity | ~4.5 | Very low affinity. |
| H1 Receptor | Negligible | < 4 | No significant affinity.[4] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: VUF 8430 Functional Activity (pEC50)
| Receptor Subtype | Human pEC50 | Agonist Activity | Notes |
| H4 Receptor | 7.3 | Full Agonist | Potent activation of the on-target receptor.[1][2] |
| H3 Receptor | ~6.0 | Full Agonist | Full agonism at the primary off-target receptor.[3] |
| H2 Receptor | - | Weak Partial Agonist | Very weak activity observed.[1] |
| H1 Receptor | - | No Activity | No functional activity detected.[2] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of VUF 8430. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of VUF 8430 for a target receptor (e.g., H4R or H3R).
Materials:
-
Cell membranes prepared from cells expressing the histamine receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-Histamine).
-
VUF 8430 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in polyethyleneimine, if necessary).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of VUF 8430 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
VUF 8430 at various concentrations (or assay buffer for total binding).
-
For non-specific binding wells, add a high concentration of a known, unlabeled ligand for the target receptor.
-
Radioligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of VUF 8430 and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (Gi-coupled Receptor)
This protocol measures the ability of VUF 8430 to inhibit adenylyl cyclase activity via a Gi-coupled receptor (H4R or H3R).
Materials:
-
Cells expressing the histamine receptor of interest.
-
VUF 8430 stock solution.
-
Forskolin (or another adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
Prepare serial dilutions of VUF 8430 in assay buffer containing a PDE inhibitor.
-
Aspirate the cell culture medium and pre-incubate the cells with the VUF 8430 dilutions for a short period (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for the basal control) at a concentration that elicits a submaximal stimulation of cAMP production (e.g., EC50-EC80).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Generate a concentration-response curve and determine the pEC50 of VUF 8430 for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: Mast Cell Chemotaxis Assay
This protocol assesses the ability of VUF 8430 to induce the migration of mast cells, a key function of H4R activation.
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
VUF 8430 stock solution.
-
Assay medium (e.g., RPMI with 0.5% BSA).
Procedure:
-
Prepare serial dilutions of VUF 8430 in the assay medium.
-
Add the VUF 8430 dilutions to the lower wells of the chemotaxis chamber. Use assay medium alone as a negative control.
-
Resuspend mast cells in assay medium and add them to the upper chamber (the Transwell insert).
-
Incubate the chamber at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Plot the number of migrated cells as a function of VUF 8430 concentration to determine the chemotactic response.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the on- and off-target effects of VUF 8430.
Caption: On- and off-target signaling of VUF 8430.
Caption: Workflow to differentiate on- and off-target effects.
Caption: Decision tree for troubleshooting VUF 8430 experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 8430 stability and storage conditions.
This technical support guide provides essential information on the stability and storage of VUF 8430, a potent and selective histamine H4 receptor agonist. It also offers troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid VUF 8430?
A1: Solid VUF 8430 should be stored desiccated at room temperature.[1] For long-term storage, some suppliers recommend 4°C with protection from light.[2] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I store VUF 8430 solutions?
A2: Stock solutions of VUF 8430 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect these solutions from light.[2]
Q3: What solvents can I use to dissolve VUF 8430?
A3: VUF 8430 is soluble in water and DMSO up to a concentration of 100 mM.[1]
Q4: Is VUF 8430 stable in aqueous solutions at room temperature?
Q5: Are there any known degradation pathways for VUF 8430?
A5: Currently, there is no published information detailing the specific degradation pathways or products of VUF 8430.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of VUF 8430 due to improper storage. | Ensure the compound and its solutions are stored according to the recommended conditions (see storage table). Prepare fresh solutions for critical experiments. |
| Inaccurate solution concentration. | Verify the calculations for molarity and dilution. Use a calibrated balance for weighing the solid compound. | |
| Low solubility in the chosen solvent at the desired concentration. | Ensure the concentration does not exceed the solubility limit (100 mM in water and DMSO).[1] Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. | |
| Precipitation observed in stock solution | Solution concentration exceeds solubility at storage temperature. | Allow the solution to warm to room temperature and vortex to redissolve the precipitate before use. If precipitation persists, the solution may be supersaturated. |
| Contamination of the solution. | Filter-sterilize the solution using a 0.22 µm filter, especially for cell-based assays. |
Storage and Stability Data
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | Room Temperature | Long-term | Store in a desiccator.[1] |
| 4°C | Long-term | Protect from light.[2] | |
| Solution | -20°C | Up to 1 month | Protect from light.[2] |
| -80°C | Up to 6 months | Protect from light.[2] |
Experimental Protocols
Protocol 1: Preparation of VUF 8430 Stock Solution
-
Weighing: Accurately weigh the desired amount of VUF 8430 dihydrobromide powder using a calibrated analytical balance.
-
Dissolution: In a sterile conical tube, add the appropriate volume of high-purity sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution until the VUF 8430 is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Sterilization (for cell-based assays): If the solution is intended for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of VUF 8430 Solution Stability
This protocol provides a general framework for assessing the stability of VUF 8430 in a specific buffer or medium.
-
Solution Preparation: Prepare a solution of VUF 8430 at the desired concentration in the relevant experimental buffer (e.g., PBS, cell culture medium).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C) and protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method as in step 2.
-
Data Analysis: Compare the concentration and purity of VUF 8430 at each time point to the initial (T=0) measurement. A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with VUF 8430.
Caption: Generalized signaling pathway of VUF 8430 as a histamine H4 receptor agonist.
References
Troubleshooting VUF 8430 experimental variability.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF 8430. The information is presented in a question-and-answer format to directly address common issues that may lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is VUF 8430 and what is its primary mechanism of action?
VUF 8430, or S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1][2] It is a non-imidazole compound used as a pharmacological tool to investigate the physiological roles of the H4 receptor.[1][3] Its primary mechanism of action is to activate the H4 receptor, which is a Gi/o protein-coupled receptor, leading to downstream signaling events such as the inhibition of forskolin-induced cAMP production.[3]
Q2: What are the known off-target effects or cross-reactivity of VUF 8430?
VUF 8430 exhibits moderate affinity for the histamine H3 receptor, showing a 33-fold selectivity for the H4 receptor over the H3 receptor.[1][3] It has been reported to be a full agonist at the H3 receptor.[4] VUF 8430 is inactive at histamine H1 and H2 receptors.[4] However, at very high concentrations, it may cause weak gastric acid secretion mediated by H2 receptors.[4]
Q3: Are there species-specific differences in VUF 8430 activity?
Yes, VUF 8430 is a full agonist at human H4 receptors but demonstrates lower affinity for rat and mouse H4 receptors.[4] This is an important consideration when designing experiments and interpreting data across different species.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Q: I am observing significant well-to-well or day-to-day variability in my cell-based assay results with VUF 8430. What are the potential causes?
A: High variability can stem from several factors related to both the compound and general cell culture practices. Consider the following:
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.[5] Over-confluent or unhealthy cells can respond differently to stimuli.
-
Compound Stability and Storage: VUF 8430 should be stored as a desiccate at room temperature. Improper storage can lead to degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Assay Timing: The timing of compound addition and the final assay reading can be critical. Establish a consistent timeline for all experimental steps.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate media components and your compound, leading to variability.[6] To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.
-
Pipetting Accuracy: Inconsistent pipetting can introduce significant error. Ensure your pipettes are calibrated and use proper techniques to minimize variability.
Issue 2: Inconsistent or Noisy Signal
Q: My assay signal is inconsistent or has a high background when using VUF 8430. How can I improve the signal-to-noise ratio?
A: A poor signal-to-noise ratio can be due to several factors:
-
Inappropriate Plate Choice: For fluorescence or luminescence assays, use opaque-walled plates (white for luminescence, black for fluorescence) to prevent signal bleed-through between wells.[7]
-
Insufficient Blocking: In assays like In-Cell Westerns, inadequate blocking can lead to high background.[5] Optimize your blocking buffer and incubation time.
-
Cell Permeabilization: Ensure complete but not excessive cell permeabilization for intracellular targets.[5]
-
Receptor Expression Levels: The level of H4 receptor expression in your cell line will directly impact the signal window. Verify the expression level of the receptor in your experimental system.
Data & Protocols
VUF 8430 Receptor Binding and Functional Activity
The following table summarizes the binding affinity (pKi) and functional potency (pEC50) of VUF 8430 at various histamine receptors.
| Receptor Subtype | Species | Assay Type | pKi | pEC50 | Reference |
| H4 Receptor | Human | Radioligand Binding | 7.5 | - | |
| Human | Functional Assay | - | 7.3 | [3] | |
| Rat | Functional Assay | - | 6.4 | [4] | |
| Mouse | Functional Assay | - | 6.5 | [4] | |
| H3 Receptor | Human | Radioligand Binding | 6.0 | - | [3] |
| H1 Receptor | Human | Functional Assay | Inactive | Inactive | [4] |
| H2 Receptor | Human | Functional Assay | Inactive | Inactive | [4] |
Experimental Protocol: Radioligand Binding Assay
This is a generalized protocol based on methodologies cited in the literature.[3]
-
Cell Culture: Use a cell line stably expressing the human histamine H4 receptor (e.g., SK-N-MC cells).
-
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]histamine), and varying concentrations of VUF 8430 or a control compound.
-
Incubation: Incubate the plates at a specified temperature for a set duration to allow the binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of VUF 8430 that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. marinbio.com [marinbio.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing VUF 8430 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of VUF 8430 in in vivo experiments. The following information is curated to address common challenges and questions regarding dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is VUF 8430 and what is its mechanism of action?
A1: VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] It also exhibits some partial agonist activity at the histamine H3 receptor.[1] The H4 receptor is primarily expressed on cells of the immune system, and its activation is involved in inflammatory and immune responses. VUF 8430 functions by binding to and activating the H4 receptor, which can modulate downstream signaling pathways involved in inflammation, pain, and allergic responses.
Q2: What are the key considerations for selecting a starting dose of VUF 8430 for in vivo studies?
A2: Several factors should be considered when selecting a starting dose for VUF 8430:
-
Animal Species: VUF 8430 has a lower affinity for rodent (rat and mouse) H4 receptors compared to human H4 receptors.[3] This may necessitate the use of higher doses in preclinical rodent models to achieve the desired pharmacological effect.
-
Disease Model: The optimal dose will vary depending on the specific disease model being studied (e.g., inflammation, pain, allergy). It is recommended to start with a dose range that has been shown to be effective in similar in vivo models.
-
Route of Administration: The bioavailability and pharmacokinetics of VUF 8430 will differ based on the route of administration (e.g., intravenous, subcutaneous, intraperitoneal, oral). The chosen route will significantly impact the required dosage.
-
Off-Target Effects: At very high doses (e.g., 30 mg/kg, intravenous in rats), VUF 8430 may exhibit off-target effects at the histamine H2 receptor.[3] It is crucial to be aware of this potential and to include appropriate controls to distinguish between H4-mediated and off-target effects.
Q3: What are some reported in vivo doses of VUF 8430?
A3: Published studies provide a starting point for dosage selection. It is important to note that these doses may need to be optimized for your specific experimental conditions.
| Species | Model | Route of Administration | Dose | Observed Effect |
| Mouse | Gastric Ulceration | Subcutaneous (s.c.) | 10 and 30 mg/kg | Did not modify indomethacin-induced gastric damage.[4] |
| Rat | Gastric Acid Secretion | Intravenous (i.v.) | 30 mg/kg | Minimal induction of gastric acid secretion.[3] |
Q4: How can I optimize the dosage of VUF 8430 for my specific study?
A4: A dose-response study is the most effective way to determine the optimal dose of VUF 8430 for your experimental model. This typically involves administering a range of doses and measuring the desired biological response. It is recommended to start with a low dose and incrementally increase it until a plateau in the response is observed. This will help identify the dose that produces the maximal effect with minimal side effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect | - Insufficient Dose: The dose may be too low to elicit a response, especially considering the lower affinity for rodent H4 receptors. - Inappropriate Route of Administration: The chosen route may result in poor bioavailability. - Compound Instability: VUF 8430 may have degraded if not stored or handled properly. - Model Insensitivity: The chosen animal model may not be sensitive to H4 receptor agonism. | - Conduct a dose-response study to determine the optimal dose. - Consider a different route of administration (e.g., intravenous for direct systemic exposure). - Ensure proper storage and handling of the compound. - Verify the expression and functionality of H4 receptors in your model system. |
| High variability in results | - Inconsistent Dosing Technique: Variations in injection volume or placement can lead to inconsistent drug exposure. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability. - Stress-Induced Effects: Improper handling or administration techniques can induce stress, affecting experimental outcomes. | - Ensure all personnel are properly trained in the chosen administration technique. - Increase the number of animals per group to account for biological variability. - Use proper animal handling and restraint techniques to minimize stress. |
| Unexpected or adverse effects | - Off-Target Effects: High doses of VUF 8430 may activate other receptors, such as the H2 receptor. - Toxicity: The dose may be in the toxic range for the animal model. | - Include a selective H4 receptor antagonist as a control to confirm that the observed effects are H4-mediated. - Reduce the dose and conduct a dose-response study to find a balance between efficacy and safety. - Monitor animals closely for any signs of toxicity. |
Experimental Protocols
General Preparation of VUF 8430 for In Vivo Administration
-
Weighing: Accurately weigh the required amount of VUF 8430 powder using a calibrated analytical balance.
-
Solubilization: VUF 8430 is typically soluble in aqueous solutions. For a stock solution, dissolve the powder in a suitable vehicle such as sterile saline or phosphate-buffered saline (PBS). Gentle warming or vortexing may aid in dissolution.
-
Dilution: Prepare the final dosing solutions by diluting the stock solution with the appropriate vehicle to the desired concentrations.
-
Sterilization: If necessary, filter-sterilize the final dosing solution using a 0.22 µm syringe filter before administration.
-
Storage: Store stock solutions and dosing solutions as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intraperitoneal (IP) Injection Protocol for Mice
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
-
Injection Site: Turn the mouse to expose the abdomen. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Injection: Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. Slowly inject the VUF 8430 solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Oral Gavage Protocol for Rats
-
Animal Restraint: Gently restrain the rat, holding it firmly but without causing distress. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the rat.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the stomach, administer the VUF 8430 solution slowly.
-
Withdrawal: Gently remove the gavage needle and return the rat to its cage. Monitor the animal for any signs of respiratory distress or discomfort.
Visualizations
Caption: Simplified signaling pathway of VUF 8430 upon activation of the H4 receptor.
Caption: General experimental workflow for an in vivo study with VUF 8430.
Caption: Troubleshooting decision tree for addressing a lack of effect in VUF 8430 studies.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of histamine H4 receptor ligands in a mouse model of gastric ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low VUF 8430 affinity in rat and mouse models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the histamine H4 receptor agonist, VUF 8430, in rat and mouse models. Significant species-dependent differences in VUF 8430 affinity can present challenges in experimental design and data interpretation. This guide offers insights and practical solutions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weaker than expected response to VUF 8430 in my rat or mouse model compared to published data on human H4 receptors?
A1: You are likely encountering the well-documented species-specific differences in histamine H4 receptor (H4R) pharmacology. VUF 8430 is a full agonist at the human H4R but exhibits significantly lower binding affinity and potency at both rat and mouse H4Rs.[1][2] This reduced affinity necessitates careful consideration of dosing and experimental design when working with rodent models.
Q2: I am seeing off-target effects in my experiment. Could VUF 8430 be acting on other receptors?
A2: Yes, this is a critical consideration. VUF 8430 displays considerable affinity for and is a full agonist at the histamine H3 receptor (H3R).[1][2] This is particularly relevant in rodent models where its affinity for the H4R is lower. Therefore, some of the observed effects in your experiments could be mediated by H3R activation. It is crucial to use appropriate controls and potentially selective H3R antagonists to dissect the H4R-specific effects.
Q3: Are there any structural reasons for the lower affinity of VUF 8430 in rodents?
A3: Yes, the amino acid sequences of the rat and mouse H4 receptors differ from the human H4 receptor, leading to variations in the ligand-binding pocket.[3] These differences in key amino acid residues alter the binding affinity of various ligands, including VUF 8430.
Q4: What are some alternative H4 receptor agonists I can use in rat and mouse models?
A4: 4-methylhistamine is another commonly used H4R agonist. However, similar to VUF 8430, it also shows lower affinity for rodent H4Rs compared to the human receptor.[1][4][5][6] Researchers have also utilized other compounds, though a universally potent and selective rodent H4R agonist remains a challenge. Careful review of the literature for newer compounds is always recommended.
Q5: How can I confirm that the effects I'm seeing are mediated by the H4 receptor?
A5: The use of a selective H4 receptor antagonist is essential. Compounds like JNJ 7777120 and VUF 6002 have been shown to be potent and selective antagonists for the H4 receptor and can be used to block the effects of VUF 8430, thereby confirming H4R-mediated actions.[7][8][9][10]
Troubleshooting Guide
Issue: Low Potency or Efficacy of VUF 8430 in Rodent Models
-
Problem: VUF 8430 is not producing the expected biological effect at concentrations that are effective for human H4 receptors.
-
Cause: Lower binding affinity of VUF 8430 for rat and mouse H4 receptors.
-
Solutions:
-
Increase Concentration: Carefully conduct dose-response studies to determine the effective concentration range for VUF 8430 in your specific rodent model and assay. Be aware that higher concentrations may increase the likelihood of off-target effects, particularly at the H3 receptor.
-
Use a More Sensitive Assay: Employ functional assays with high sensitivity and signal amplification to detect responses even with lower receptor occupancy.
-
Consider an Alternative Agonist: Evaluate 4-methylhistamine as an alternative, keeping in mind its own species-dependent affinity profile.[1][4][5][6]
-
Confirm Receptor Expression: Verify the expression levels of H4R in your target tissue or cells in the specific rat or mouse strain you are using.
-
Issue: Potential Off-Target Effects Mediated by the H3 Receptor
-
Problem: The observed biological response may not be solely due to H4 receptor activation.
-
Cause: VUF 8430 is also a full agonist at the H3 receptor.[1][2]
-
Solutions:
-
Use a Selective H3R Antagonist: Co-administer a selective H3R antagonist to block any potential H3R-mediated effects of VUF 8430.
-
Characterize the H3R Profile: If possible, independently assess the effect of a selective H3R agonist in your experimental system to understand the potential contribution of H3R activation.
-
Compare with a More Selective H4R Agonist (if available): If a more H4R-selective agonist for rodent models becomes available, comparative studies can help delineate the receptor-specific effects.
-
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of VUF 8430 and other relevant compounds at human, rat, and mouse histamine H3 and H4 receptors.
Table 1: Binding Affinities (pKi) of Selected Compounds
| Compound | Human H4R | Rat H4R | Mouse H4R | Human H3R | Rat H3R |
| VUF 8430 | 7.5 | 6.5 | 6.5 | 6.0 | 6.8 |
| Histamine | 7.4 | 6.5 | 6.8 | 8.0 | 7.8 |
| 4-Methylhistamine | 7.3 | 6.4 | - | 4.6 | 4.8 |
| JNJ 7777120 (Antagonist) | 8.4 | 8.0 | 8.0 | <5.0 | 5.7 |
| VUF 6002 (Antagonist) | 7.6 | 7.8 | - | 5.9 | 5.8 |
Data compiled from multiple sources. Values are approximate and may vary depending on the specific assay conditions.
Table 2: Functional Potencies (pEC50) of Agonists
| Compound | Human H4R | Rat H4R | Mouse H4R | Human H3R |
| VUF 8430 | 7.3 | 6.4 | 6.5 | 7.1 |
| Histamine | 7.8 | 7.1 | 7.2 | 8.4 |
| 4-Methylhistamine | 7.4 | 6.5 | - | 5.2 |
Data compiled from multiple sources. Values are approximate and may vary depending on the specific assay conditions.
Experimental Protocols
1. Radioligand Binding Assay for Histamine H4 Receptor
This protocol is a general guideline for determining the binding affinity of compounds for the H4 receptor.
-
Materials:
-
Cell membranes expressing the histamine H4 receptor (from the species of interest).
-
Radioligand (e.g., [³H]histamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (e.g., VUF 8430) at various concentrations.
-
Non-specific binding control (e.g., high concentration of unlabeled histamine).
-
GF/B filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, which can then be used to calculate the Ki value.
-
2. cAMP Functional Assay for Histamine H4 Receptor
This protocol provides a general method for assessing the functional activity of H4 receptor agonists by measuring the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
Cells expressing the histamine H4 receptor (from the species of interest).
-
Forskolin.
-
Test compound (e.g., VUF 8430) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the EC50 value.
-
Visualizations
Caption: H4 Receptor Signaling Pathway.
Caption: H3 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of human, mouse, rat, and guinea pig histamine H4 receptors reveals substantial pharmacological species variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 8430 agonist activity at the H3 receptor.
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with VUF 8430, focusing on its agonist activity at the histamine H3 receptor.
VUF 8430 Pharmacological Profile
VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a potent non-imidazole agonist for the histamine H4 receptor.[1][2] Importantly, it also demonstrates considerable full agonist activity at the histamine H3 receptor, while showing negligible affinity for the H1 and H2 receptor subtypes.[1][3] This dual agonism at H3 and H4 receptors makes VUF 8430 a valuable pharmacological tool for investigating the distinct and overlapping roles of these two receptors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of VUF 8430's activity at human histamine receptors.
| Parameter | Receptor Subtype | Value |
| Binding Affinity (pKi) | H3 | ~6.2 |
| H4 | ~7.7 | |
| Functional Potency (pEC50) | H3 | 7.3 ± 0.1 |
| H4 | 7.3 ± 0.1 | |
| Intrinsic Activity | H3 | Full Agonist |
| H4 | Full Agonist |
Data sourced from references[3] and[1].
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the agonist activity of VUF 8430 at the H3 receptor.
Radioligand Binding Assay for H3 Receptor
This protocol is designed to determine the binding affinity (Ki) of VUF 8430 for the H3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) or another suitable H3 receptor radioligand.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
VUF 8430 stock solution.
-
Non-specific determinant: A high concentration of an unlabeled H3 antagonist (e.g., 10 µM clobenpropit).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Thaw the H3 receptor-containing membranes on ice.
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of VUF 8430.
-
For determining non-specific binding, add the non-specific determinant instead of VUF 8430. For total binding, add vehicle.
-
Add the diluted membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to obtain the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay for H3 Receptor
This protocol measures the ability of VUF 8430 to inhibit adenylyl cyclase activity via the Gi-coupled H3 receptor.
Materials:
-
A cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
VUF 8430 stock solution.
-
A suitable cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Seed the H3 receptor-expressing cells in a 96- or 384-well plate and culture overnight.
-
On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer.
-
Add varying concentrations of VUF 8430 to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production and continue the incubation.
-
Terminate the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Plot the concentration-response data and use non-linear regression to determine the EC50 of VUF 8430 for the inhibition of forskolin-stimulated cAMP production.
Troubleshooting Guides and FAQs
Troubleshooting Radioligand Binding Assays
Q1: Why is the specific binding signal too low?
-
A1: Possible Causes & Solutions:
-
Low Receptor Expression: Verify the expression level of the H3 receptor in your cell membranes using a validated antibody or a saturation binding experiment with a known high-affinity radioligand.
-
Degraded Radioligand: Ensure the radioligand has not degraded. Check the expiration date and store it properly.
-
Insufficient Incubation Time: The binding may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Incorrect Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for H3 receptor binding.
-
Q2: Why is the non-specific binding excessively high?
-
A2: Possible Causes & Solutions:
-
Radioligand Sticking to Plates/Filters: Add a detergent like 0.1% BSA to the assay buffer. Pre-soaking filter plates in a solution like 0.5% polyethyleneimine (PEI) can also help.
-
Too High Radioligand Concentration: Use a radioligand concentration at or below its Kd value for competition assays.
-
Lipophilic Compound: If VUF 8430 or the radioligand is highly lipophilic, it may partition into the cell membranes. Including BSA in the buffer can mitigate this.
-
Troubleshooting cAMP Functional Assays
Q1: The inhibitory signal from VUF 8430 is weak or absent.
-
A1: Possible Causes & Solutions:
-
Poor Cell Health: Ensure your cells are healthy and not over-confluent.
-
Inactive Forskolin: Prepare fresh forskolin solutions, as it can be unstable.
-
Suboptimal Forskolin Concentration: Titrate forskolin to find a concentration that gives a robust but submaximal stimulation of cAMP. This will create a better window to observe inhibition.
-
Receptor Desensitization: Prolonged exposure to agonists can cause receptor desensitization. Keep agonist incubation times as short as possible while still allowing for a measurable response.
-
Q2: I'm seeing high variability between replicate wells.
-
A2: Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells.
-
Pipetting Errors: Use calibrated pipettes and be precise with all liquid handling steps.
-
Edge Effects in Plates: Avoid using the outer wells of the plate if you suspect evaporation or temperature variations are an issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of VUF 8430?
-
A1: VUF 8430 is a dual agonist for the histamine H3 and H4 receptors.[3] It has negligible affinity for the H1 and H2 receptor subtypes.[3]
Q2: How should I prepare and store VUF 8430?
-
A2: VUF 8430 is typically supplied as a solid. For stock solutions, dissolve it in a suitable solvent like water or DMSO. Store stock solutions at -20°C or -80°C. For working solutions, dilute the stock in your assay buffer on the day of the experiment. Avoid repeated freeze-thaw cycles.
Q3: Can I use VUF 8430 in in vivo studies?
-
A3: Yes, VUF 8430 has been used in in vivo studies.[3] However, due to its dual H3/H4 agonism, it is crucial to consider the potential contribution of both receptors to the observed physiological effects. Appropriate control experiments, possibly involving selective antagonists for each receptor, are recommended.
Q4: What should I consider when interpreting functional data for VUF 8430?
-
A4: Since the H3 receptor is Gi-coupled, VUF 8430 will inhibit adenylyl cyclase and decrease cAMP levels.[4] When designing your experiment, you will need to stimulate cAMP production (e.g., with forskolin) to be able to measure a subsequent decrease. Also, be mindful of the potential for constitutive activity of the H3 receptor in some expression systems, which could affect your baseline measurements.
Visualizations
Caption: H3 Receptor Signaling Pathway upon VUF 8430 Binding.
Caption: Workflow for Characterizing VUF 8430 Agonist Activity.
References
VUF 8430 Technical Support Center: Investigating Potential Tachyphylaxis and Desensitization
Welcome to the technical support center for VUF 8430. This resource is designed for researchers, scientists, and drug development professionals to address the potential for tachyphylaxis or desensitization of the Histamine H4 Receptor (H4R) when using the potent agonist VUF 8430. While direct studies on VUF 8430-induced tachyphylaxis are not currently available in published literature, this guide provides a framework based on the well-established principles of G-protein coupled receptor (GPCR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What are tachyphylaxis and desensitization in the context of VUF 8430?
A: Tachyphylaxis refers to a rapid decrease in the response to a drug after repeated administration. Desensitization is the process by which a receptor becomes less responsive to a constant or repeated stimulus. For VUF 8430, this would manifest as a diminished cellular response (e.g., reduced chemotaxis, calcium mobilization, or cytokine release) after prolonged or repeated exposure to the agonist.
Q2: Is there evidence for VUF 8430 or H4 Receptor tachyphylaxis?
A: Currently, there are no specific studies published that have directly investigated tachyphylaxis or desensitization to VUF 8430 or other H4R agonists. However, the H4R is a member of the GPCR superfamily, and agonist-induced desensitization is a common regulatory mechanism for these receptors.[1][2][3] Therefore, it is reasonable to hypothesize that prolonged or repeated stimulation of H4R with a potent agonist like VUF 8430 could lead to desensitization.
Q3: What is the general mechanism of GPCR desensitization?
A: GPCR desensitization is a multi-step process:
-
Receptor Phosphorylation: Upon agonist binding and receptor activation, G-protein coupled receptor kinases (GRKs) are recruited to the intracellular domains of the receptor and phosphorylate serine and threonine residues.[2][3]
-
β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestins, which bind to the receptor.[4][5]
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the interaction of the receptor with its G-protein, thereby terminating the downstream signaling cascade.[4]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's ability to respond to the agonist.[1][2]
-
Receptor Fate: Following internalization, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).[2]
Q4: What are the potential experimental implications of VUF 8430-induced desensitization?
A: If VUF 8430 induces H4R desensitization, researchers may observe a time-dependent decrease in the magnitude of their experimental readout. This could be misinterpreted as poor compound stability, incorrect dosage, or experimental variability. It is crucial to consider the possibility of desensitization when designing and interpreting experiments involving prolonged or repeated application of VUF 8430.
Troubleshooting Guide
| Observed Issue | Potential Cause (related to Desensitization) | Recommended Action |
| Diminishing response to repeated applications of VUF 8430 in a functional assay (e.g., calcium flux, chemotaxis). | Homologous Desensitization: The H4R is becoming less responsive to VUF 8430. | 1. Increase the washout period between agonist applications. 2. Perform a time-course experiment to characterize the onset of desensitization. 3. Test a different H4R agonist to see if the effect is specific to VUF 8430. |
| Reduced maximal response (Emax) to VUF 8430 after pre-incubation with the same agonist. | Receptor Downregulation: A significant portion of H4Rs may have been internalized and degraded. | 1. Perform radioligand binding assays to quantify the number of cell surface receptors after pre-incubation. 2. Use a lower pre-incubation concentration of VUF 8430. 3. Investigate the time course of receptor re-sensitization. |
| VUF 8430 response is weaker than expected based on published potency. | Basal Desensitization: The experimental cells may have a high level of basal H4R activity leading to constitutive desensitization. | 1. Ensure cells are not overexpressing the H4R. 2. Serum-starve cells prior to the experiment to reduce basal signaling. |
Experimental Protocols to Investigate VUF 8430 Tachyphylaxis
The following are generalized protocols that can be adapted to specific cell types and experimental systems to investigate the potential for VUF 8430-induced H4R desensitization.
Protocol 1: Functional Assay of H4R Desensitization (Calcium Mobilization)
Objective: To determine if pre-exposure to VUF 8430 reduces the subsequent calcium response to a second application of the agonist.
Methodology:
-
Culture cells expressing H4R (e.g., HEK293-H4R, eosinophils, mast cells) on a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Apply a first stimulus of VUF 8430 (at a concentration near the EC80) and record the peak fluorescence intensity (Response 1).
-
Wash the cells with assay buffer to remove the agonist.
-
Incubate the cells for a defined period (e.g., 15, 30, 60 minutes) in the assay buffer.
-
Apply a second stimulus of VUF 8430 (same concentration) and record the peak fluorescence intensity (Response 2).
-
Calculate the percentage of desensitization as: (1 - (Response 2 / Response 1)) * 100.
-
Repeat for different incubation times to characterize the kinetics of desensitization and resensitization.
Protocol 2: Receptor Internalization Assay (Immunofluorescence)
Objective: To visualize the internalization of H4R from the cell surface following VUF 8430 treatment.
Methodology:
-
Seed cells expressing an epitope-tagged H4R (e.g., HA-H4R) onto glass coverslips.
-
Treat the cells with VUF 8430 (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
For surface receptor staining: Do not permeabilize the cells. Incubate with a primary antibody against the epitope tag (e.g., anti-HA).
-
For total receptor staining: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) before incubating with the primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
A decrease in surface staining and an increase in intracellular puncta in the VUF 8430-treated cells compared to the control indicate receptor internalization.
Hypothetical Data Summary
The following tables present hypothetical data from the experiments described above to illustrate potential outcomes suggestive of tachyphylaxis and desensitization.
Table 1: Hypothetical Results of a Functional Desensitization Assay
| Pre-incubation Time with VUF 8430 (min) | Response to Second VUF 8430 Stimulus (% of initial response) | Calculated Desensitization (%) |
| 0 | 100% | 0% |
| 15 | 65% | 35% |
| 30 | 40% | 60% |
| 60 | 25% | 75% |
Table 2: Hypothetical Results of a Radioligand Binding Assay for Receptor Downregulation
| Treatment (12 hours) | Specific Binding of [3H]-Histamine (fmol/mg protein) | H4R Density (% of Control) |
| Vehicle Control | 520 | 100% |
| VUF 8430 (100 nM) | 390 | 75% |
| VUF 8430 (1 µM) | 234 | 45% |
Visualizations
Caption: Generalized GPCR Desensitization Pathway for H4R.
Caption: Experimental Workflow for Functional Desensitization Assay.
Caption: Troubleshooting Logic for Diminished VUF 8430 Response.
References
- 1. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
Interpreting VUF 8430 results in the presence of other histamine receptor ligands.
This guide provides technical support for researchers using VUF 8430, focusing on the interpretation of experimental results, particularly when other histamine receptor ligands are present.
Frequently Asked Questions (FAQs)
Q1: What is VUF 8430 and what are its primary targets?
VUF 8430, or S-(2-guanidylethyl)-isothiourea, is a non-imidazole compound that functions as a potent agonist for the histamine H4 receptor.[1][2] It also demonstrates full agonist activity at the histamine H3 receptor, although it has a 33-fold selectivity for the H4 receptor over the H3 receptor.[1][3][4] Its activity at H1 and H2 receptors is negligible.[3][4]
Q2: Why is it important to consider VUF 8430's effect on the H3 receptor?
The histamine H3 and H4 receptors are structurally related, which is why VUF 8430 has activity at both.[3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system, meaning its activation can inhibit the release of histamine and other neurotransmitters like dopamine, serotonin, and acetylcholine.[5][6][7] Therefore, an experimental outcome observed with VUF 8430 could be due to its intended effect on H4 receptors, an unintended effect on H3 receptors, or a combination of both.
Q3: What are the typical functional consequences of activating H3 and H4 receptors?
Both H3 and H4 receptors are coupled to the Gαi/o protein pathway.[6][8] Their activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3][8] For the H4 receptor, this signaling cascade is linked to cellular responses like chemotaxis in immune cells, such as eosinophils and dendritic cells.[3] For the H3 receptor, this signaling primarily results in the inhibition of neurotransmitter release.[6][9]
Pharmacological Profile of VUF 8430
The following tables summarize the binding affinity and functional potency of VUF 8430 and other key histamine ligands at human histamine receptors. This data is essential for designing experiments and interpreting results.
| Ligand | Receptor | Binding Affinity (pKi) | Reference |
| VUF 8430 | H3 | ~6.5 - 7.0 | [3] |
| H4 | ~8.0 - 8.2 | [3] | |
| H1 | < 4.0 | [3] | |
| H2 | < 5.0 | [3] | |
| Histamine | H3 | ~8.1 | [10] |
| H4 | ~7.7 | [11] | |
| 4-Methylhistamine | H2 | ~5.5 | [3] |
| H3 | ~5.8 | [3] | |
| H4 | ~7.6 | [3] | |
| JNJ 7777120 (H4 Antagonist) | H4 | ~8.1 | |
| Pitolisant (H3 Inverse Agonist) | H3 | ~8.4 | [12] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Ligand | Receptor | Functional Potency (pEC50) | Reference |
| VUF 8430 | H4 (human) | 7.7 ± 0.1 | [3] |
| H3 (human) | 7.4 ± 0.1 | [3] | |
| H1 (human) | Inactive | [3] | |
| H2 (human) | Weakly active at 100 µM | [3] | |
| Histamine | H4 (human) | 7.9 ± 0.1 | [3] |
| H3 (human) | 8.1 ± 0.1 | [3] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Signaling Pathway Diagram
The diagram below illustrates the dual agonistic action of VUF 8430 on both H3 and H4 receptors and their shared Gαi/o-mediated signaling pathway.
Caption: VUF 8430 signaling at H3 and H4 receptors.
Troubleshooting Guide
This section addresses common issues encountered when interpreting VUF 8430 results in complex experimental settings.
Issue 1: Unexpected or inconsistent results in the presence of an H3 receptor antagonist.
-
Possible Cause: The primary effect observed might be mediated by H3 receptors. Since VUF 8430 is a potent H3 agonist, its effects on this receptor can be significant.
-
Troubleshooting Steps:
-
Confirm Antagonist Selectivity: Ensure the H3 antagonist used is highly selective and used at a concentration that does not block H4 receptors.
-
Run Control Experiments: Test the effect of the H3 antagonist alone to check for any intrinsic activity in your system.
-
Isolate H4 Effect: To confirm the H4-mediated effect of VUF 8430, use a selective H4 receptor antagonist like JNJ 7777120. The effect should be blocked by the H4 antagonist but not the H3 antagonist.
-
Issue 2: VUF 8430 shows lower-than-expected potency in a functional assay.
-
Possible Cause 1: Species Difference. VUF 8430 shows reduced affinity and potency at rat and mouse H4 receptors compared to human H4 receptors.[4] Ensure your experimental system (e.g., cell line, animal model) is compatible with the ligand's pharmacology.
-
Possible Cause 2: Opposing Cellular Effects. In systems co-expressing H3 and H4 receptors, the activation of both could lead to complex or opposing downstream signals, dampening the net response measured in a bulk assay like cAMP inhibition.
-
Troubleshooting Steps:
-
Verify Receptor Species: Confirm the species of the receptor expressed in your system and consult literature for VUF 8430's activity on that specific ortholog.
-
Pharmacological Dissection: Use selective antagonists for H3 and H4 receptors to isolate the contribution of each receptor to the overall functional response. This can help clarify if one pathway is masking the other.
-
Issue 3: An effect is observed that is not blocked by either a selective H3 or H4 antagonist.
-
Possible Cause: This suggests a potential off-target effect or an indirect mechanism. While VUF 8430 is very selective for H3/H4 receptors, at very high concentrations, off-target interactions can never be fully excluded.[3] Alternatively, the observed effect could be downstream of a secondary messenger released by H3 or H4 activation that is no longer receptor-dependent.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve for VUF 8430. Off-target effects typically occur only at the highest concentrations.
-
Use a Structurally Different Agonist: Test another H4 agonist with a different chemical structure (e.g., 4-methylhistamine, while being mindful of its H2 activity) to see if it reproduces the effect. If it does, the effect is more likely to be target-mediated.
-
Caption: Troubleshooting logic for VUF 8430 results.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of VUF 8430 or other unlabeled ligands by measuring how they compete off a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes expressing the histamine receptor of interest (e.g., H3 or H4).
-
Radioligand (e.g., [³H]histamine or a specific labeled antagonist).
-
Unlabeled competing ligand (VUF 8430).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates and filtration apparatus.
-
-
Methodology:
-
Prepare serial dilutions of the unlabeled ligand (VUF 8430).
-
In a 96-well plate, add the cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and the varying concentrations of VUF 8430.[13]
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to a separate set of wells.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly harvest the samples by filtering through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of VUF 8430. The resulting sigmoidal curve is used to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[14]
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of VUF 8430 to activate Gi-coupled receptors (H3 or H4) by quantifying the inhibition of cAMP production.[3]
-
Materials:
-
Whole cells expressing the H3 or H4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
VUF 8430.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with serial dilutions of VUF 8430 for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Plot the cAMP level against the log concentration of VUF 8430. The resulting inhibitory curve is used to determine the EC50 value, indicating the potency of VUF 8430 as an agonist.
-
Caption: Workflow for a competition binding assay.
References
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VUF-8430 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
VUF 8430 solubility in different experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of VUF 8430 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the solubility and handling of this potent histamine H4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of VUF 8430?
A1: VUF 8430 dihydrobromide is readily soluble in both sterile water and dimethyl sulfoxide (DMSO).[1] For most cell-based assays, preparing a high-concentration stock solution in DMSO is recommended to minimize the final solvent concentration in your experiment. An aqueous stock solution is also a viable option, particularly for in vivo studies.
Q2: How should I store my VUF 8430 stock solution?
A2: For optimal stability, store stock solutions of VUF 8430 at -20°C or -80°C.[2] When preparing an aqueous stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before storage.[2] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q3: Can I dissolve VUF 8430 directly in my experimental buffer (e.g., PBS, TRIS, HEPES)?
A3: While VUF 8430 is highly soluble in water, it is best practice to first prepare a concentrated stock solution in DMSO or sterile water and then dilute it to the final working concentration in your experimental buffer. This ensures complete dissolution and accurate final concentrations. Direct dissolution in buffers containing salts may be less efficient and is not the recommended procedure.
Q4: Is VUF 8430 selective for the histamine H4 receptor?
A4: VUF 8430 is a potent agonist for the histamine H4 receptor. However, it also displays moderate affinity for the H3 receptor and weak partial agonist activity at the H2 receptor.[1] It is crucial to consider these off-target effects when designing and interpreting your experiments. The use of selective antagonists for H2 and H3 receptors can help to isolate the H4 receptor-mediated effects of VUF 8430.
Solubility Data
The solubility of VUF 8430 dihydrobromide in commonly used solvents is summarized in the table below. Due to its high aqueous solubility, VUF 8430 is expected to be fully soluble in standard experimental buffers when diluted from a stock solution.
| Solvent/Buffer | Maximum Solubility | Reference |
| Water | 100 mM | [1] |
| DMSO | 100 mM | [1] |
| PBS (pH 7.4) | Expected to be highly soluble | Inferred from high water solubility |
| TRIS (pH 7.4) | Expected to be highly soluble | Inferred from high water solubility |
| HEPES (pH 7.4) | Expected to be highly soluble | Inferred from high water solubility |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of VUF 8430 in experimental buffer | - The final concentration of VUF 8430 exceeds its solubility in the buffer. - The stock solution was not properly dissolved before dilution. - The buffer components are interacting with the compound. | - Ensure the final concentration is within the soluble range. - Briefly vortex or sonicate the stock solution before diluting it into the buffer. - Prepare fresh buffer and ensure all components are fully dissolved before adding VUF 8430. |
| Inconsistent or no biological response | - Degradation of VUF 8430 due to improper storage. - Inaccurate concentration of the stock solution. - Low expression of the H4 receptor in the experimental system. | - Use a fresh aliquot of the stock solution. - Verify the concentration of the stock solution. - Confirm the expression of the H4 receptor in your cells or tissue using techniques like qPCR or western blotting. |
| High background signal in the assay | - The final concentration of DMSO is too high. - The compound is exhibiting off-target effects. | - Ensure the final DMSO concentration is below 0.5%. - Include appropriate controls, such as cells not expressing the H4 receptor or the use of selective H2 and H3 receptor antagonists. |
Experimental Protocols
Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol outlines a general procedure for measuring VUF 8430-induced intracellular calcium mobilization in a cell line expressing the histamine H4 receptor.
Materials:
-
Cells expressing the histamine H4 receptor
-
VUF 8430 dihydrobromide
-
DMSO (cell culture grade)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Preparation: Seed the H4 receptor-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the dye loading solution to each well. Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare a 100 mM stock solution of VUF 8430 in DMSO. Create a serial dilution of VUF 8430 in the assay buffer at 2x the final desired concentration.
-
Calcium Measurement: After incubation, wash the cells with the assay buffer to remove excess dye. Place the plate in a fluorescent plate reader equipped with an injector.
-
Data Acquisition: Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye. Record a baseline fluorescence for a few seconds, then inject the VUF 8430 dilutions. Continue recording the fluorescence signal to capture the change in intracellular calcium concentration.
Visualizations
Caption: VUF 8430 signaling pathway via the H4 receptor.
Caption: Workflow for a VUF 8430 calcium mobilization assay.
References
Validation & Comparative
VUF 8430 versus 4-methylhistamine as an H4R agonist.
A Comprehensive Comparison of VUF 8430 and 4-Methylhistamine as Histamine H4 Receptor Agonists
This guide provides a detailed, data-driven comparison of two widely used histamine H4 receptor (H4R) agonists: VUF 8430 and 4-methylhistamine. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct pharmacological profiles of these compounds to select the appropriate tool for their experimental needs.
Introduction
The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation is implicated in a range of inflammatory and immune responses, making it an attractive therapeutic target for conditions like allergies, asthma, and autoimmune diseases.[1][2][3]
4-methylhistamine was one of the first identified potent and selective H4R agonists.[4][5][6][7] It remains a standard tool for investigating H4R function. VUF 8430 is a potent, non-imidazole H4R agonist that was developed later.[8][9][10] While both are effective H4R agonists, they exhibit distinct pharmacological profiles, particularly concerning their selectivity over other histamine receptor subtypes.[8][11] This guide will elucidate these differences through quantitative data, detailed experimental protocols, and pathway visualizations.
Pharmacological Profile Comparison
Both VUF 8430 and 4-methylhistamine act as full agonists at the human H4 receptor.[8][11] Their binding affinities (Ki) and functional potencies (EC50) have been characterized across various species and experimental systems.
Binding Affinity (pKi)
The following table summarizes the binding affinities of VUF 8430 and 4-methylhistamine for human, rat, and mouse H4 receptors, as well as other human histamine receptor subtypes. The pKi value is the negative logarithm of the Ki value, with a higher pKi indicating a higher binding affinity.
| Compound | Human H4R | Rat H4R | Mouse H4R | Human H1R | Human H2R | Human H3R |
| VUF 8430 | 7.5[12][13] | 6.8 | 6.4 | < 4.0 | < 5.0 | 6.0[12] |
| 4-Methylhistamine | 7.4[4][7] | 6.7 | 6.5 | < 4.5 | 6.1 | 5.2 |
Data compiled from multiple sources.[4][7][8][12][13] Note that values can vary between different studies and assay conditions.
Functional Potency (pEC50)
The functional potency of an agonist is its ability to elicit a biological response. The pEC50 is the negative logarithm of the EC50 value (the concentration required to produce 50% of the maximum response). A higher pEC50 value indicates greater potency.
| Compound | Human H4R | Rat H4R | Mouse H4R | Human H2R | Human H3R |
| VUF 8430 | 7.3[8][12] | 6.8 | 6.7 | Weak Partial Agonist[12] | 6.5 (Full Agonist)[13] |
| 4-Methylhistamine | 7.4[4][7][8] | 6.9 | 6.8 | 6.3 (Full Agonist) | 5.4 (Weak Partial Agonist) |
Data compiled from multiple sources.[4][7][8][12][13] Functional assays are typically GTPγS binding or cAMP inhibition assays.
Selectivity Profile
A key differentiator between VUF 8430 and 4-methylhistamine is their selectivity for the H4R over other histamine receptors.
-
VUF 8430 shows negligible affinity for H1R and H2R but has considerable affinity and full agonist activity at the H3 receptor.[8][10][11]
-
4-Methylhistamine , conversely, is highly selective for H4R over H1R and H3R but retains significant agonist activity at the H2 receptor, where it is nearly as active as histamine.[7][8][11]
This differential selectivity is critical. For in vivo studies or experiments with tissues expressing multiple histamine receptor subtypes, the choice of agonist can significantly impact the outcome. For instance, 4-methylhistamine's H2R activity can induce gastric acid secretion, a confounding factor if the focus is solely on H4R-mediated effects.[8][11] VUF 8430 avoids this but may produce H3R-mediated effects.[8]
| Compound | Selectivity for H4R over H1R | Selectivity for H4R over H2R | Selectivity for H4R over H3R |
| VUF 8430 | > 3000-fold | > 300-fold | ~33-fold[10] |
| 4-Methylhistamine | > 1000-fold | ~20-fold | > 100-fold[4][7] |
Selectivity ratios are calculated from Ki values.
Histamine H4 Receptor Signaling Pathway
The H4R primarily couples to the Gαi/o family of G proteins.[3][14] Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits released upon G protein activation can also stimulate other pathways, such as phospholipase C (PLC), leading to intracellular calcium mobilization and activation of the MAPK/ERK pathway.[1][15] These signaling events culminate in various cellular responses, including chemotaxis of immune cells like eosinophils and mast cells.[1][2][16]
Experimental Protocols
The characterization of H4R agonists relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
Radioligand Binding Assay (Competitive)
This assay measures the binding affinity (Ki) of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of VUF 8430 and 4-methylhistamine at the H4R.
Materials:
-
Receptor Source: Cell membranes from HEK293 or Sf9 cells recombinantly expressing the human H4 receptor.[8][11]
-
Radioligand: [³H]-Histamine.[6]
-
Test Compounds: VUF 8430 and 4-methylhistamine.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120) or histamine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Preparation: Serially dilute the test compounds (VUF 8430, 4-methylhistamine) to a range of concentrations.
-
Incubation: In a 96-well plate, combine the receptor source, a fixed concentration of [³H]-histamine, and varying concentrations of the test compound in the assay buffer.
-
Total Binding Wells: Contain receptor, radioligand, and buffer only.
-
Non-specific Binding Wells: Contain receptor, radioligand, and a high concentration of the non-specific binding control.
-
Competition Wells: Contain receptor, radioligand, and serial dilutions of the test compound.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[17][18]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17][19]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its effect on intracellular cAMP levels. Since H4R is Gαi-coupled, agonist activation leads to a decrease in cAMP.
Objective: To determine the EC50 of VUF 8430 and 4-methylhistamine.
Materials:
-
Cell Line: HEK293 cells stably expressing the human H4 receptor.
-
cAMP Stimulant: Forskolin (to elevate basal cAMP levels).
-
Test Compounds: VUF 8430 and 4-methylhistamine.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.[20][21][22][23]
-
Cell Culture reagents and 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the H4R-expressing cells into an appropriate microplate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (VUF 8430, 4-methylhistamine).
-
Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the test compounds at various concentrations.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement following the manufacturer's instructions for the chosen detection kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[20][22][24]
-
Data Analysis:
-
Generate a cAMP standard curve to quantify the amount of cAMP in each sample.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
VUF 8430 and 4-methylhistamine are both potent and effective full agonists for the H4 receptor. However, their utility is dictated by their distinct selectivity profiles.
-
4-Methylhistamine is an excellent choice for systems where H2R is not expressed or its activation is not a concern. Its high selectivity over H1R and H3R makes it a clean probe in many contexts.[4]
-
VUF 8430 is preferable when H2R co-expression and activation could confound results, such as in studies of gastric function or certain immune responses.[8][11] However, its agonist activity at H3R must be considered.
Ultimately, the choice between VUF 8430 and 4-methylhistamine depends on the specific experimental design and the expression profile of histamine receptors in the system under investigation. Researchers should carefully consider the data presented in this guide to make an informed decision.[11]
References
- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VUF 8430 dihydrobromide | Histamine H4 Receptor Agonists: R&D Systems [rndsystems.com]
- 13. VUF 8430 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. cosmobio.co.jp [cosmobio.co.jp]
A Comparative Guide: VUF 8430 vs. Histamine and Their Effects on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and immunological effects of VUF 8430 and the endogenous amine, histamine. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers investigating the roles of histamine receptors in immunity and for professionals in the field of drug development targeting these receptors.
Introduction
Histamine is a well-established pleiotropic mediator in the immune system, exerting its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are differentially expressed on various immune cells and trigger distinct intracellular signaling cascades, leading to a wide range of cellular responses.[1] The development of selective ligands for these receptors is crucial for dissecting their specific functions and for therapeutic intervention. VUF 8430 has emerged as a potent and selective agonist for the histamine H4 receptor, a key player in immunomodulation.[2] This guide directly compares the receptor binding and functional activity of VUF 8430 with histamine, and explores their differential effects on immune cell function.
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of VUF 8430 and histamine for the four human histamine receptor subtypes. The data presented is derived from studies where both compounds were evaluated under similar experimental conditions to ensure a reliable comparison.
Table 1: Comparative Binding Affinities (pKi) of VUF 8430 and Histamine at Human Histamine Receptors [3]
| Compound | H1 Receptor (pKi) | H2 Receptor (pKi) | H3 Receptor (pKi) | H4 Receptor (pKi) |
| VUF 8430 | Inactive | Inactive | 6.0 | 7.5 |
| Histamine | Not reported in this study | Not reported in this study | Not reported in this study | 7.7 |
Higher pKi values indicate greater binding affinity.
Table 2: Comparative Functional Potencies (pEC50) of VUF 8430 and Histamine at Human Histamine Receptors [3]
| Compound | H1 Receptor (pEC50) | H2 Receptor (pEC50) | H3 Receptor (pEC50) | H4 Receptor (pEC50) |
| VUF 8430 | Inactive | Inactive | Full Agonist | 7.3 (Full Agonist) |
| Histamine | Not reported in this study | Not reported in this study | Not reported in this study | 7.7 (Full Agonist) |
Higher pEC50 values indicate greater potency. pEC50 is the negative logarithm of the EC50 value.
Summary of Quantitative Data:
VUF 8430 demonstrates high affinity and potent full agonism at the human H4 receptor, with a slightly lower potency compared to histamine.[3] It also exhibits moderate affinity and full agonist activity at the H3 receptor.[3][4] Notably, VUF 8430 is reported to be inactive at H1 and H2 receptors, highlighting its selectivity for the H3 and H4 subtypes.[3][5] This selectivity profile makes VUF 8430 a valuable tool for specifically probing the functions of H4 and, to some extent, H3 receptors, without the confounding effects of H1 and H2 receptor activation that are characteristic of histamine.
Signaling Pathways and Cellular Effects
The differential receptor activation by VUF 8430 and histamine translates into distinct downstream signaling cascades and cellular responses in immune cells.
Histamine Signaling in Immune Cells
Histamine's effects on immune cells are complex and receptor-dependent. Activation of the H1 receptor , typically coupled to Gq/11, leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), contributing to pro-inflammatory responses such as increased vascular permeability and leukocyte chemotaxis.[6]
The H2 receptor , coupled to Gs, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[1] H2 receptor signaling can have both pro- and anti-inflammatory effects depending on the cell type and context.[7]
Both the H3 and H4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[1] The H4 receptor , highly expressed on hematopoietic cells including mast cells, eosinophils, and dendritic cells, is a key mediator of histamine-induced chemotaxis and cytokine production in these cells.[8]
VUF 8430 Signaling in Immune Cells
As a potent H4 receptor agonist, VUF 8430 primarily activates the Gi/o signaling pathway. In immune cells, this leads to a decrease in intracellular cAMP and the activation of downstream effectors that mediate cellular responses such as chemotaxis. For example, in monocyte-derived dendritic cells, both VUF 8430 and histamine have been shown to induce chemotaxis.[3] This effect is critical for the recruitment of immune cells to sites of inflammation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of VUF 8430 and histamine are provided below.
Dendritic Cell Chemotaxis Assay
This protocol is adapted from studies investigating the chemotactic effects of histamine and H4 receptor agonists on human monocyte-derived dendritic cells.[3]
Objective: To quantify the migration of dendritic cells in response to a chemoattractant gradient of VUF 8430 or histamine.
Materials:
-
Human monocyte-derived dendritic cells (Mo-DCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate filters)
-
VUF 8430
-
Histamine
-
Chemoattractant-free medium (negative control)
-
Calcein-AM (for cell labeling and quantification)
-
Fluorescence plate reader
Procedure:
-
Culture Mo-DCs to the desired density.
-
Label the Mo-DCs with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of VUF 8430 and histamine in RPMI 1640 with 0.1% BSA.
-
Add the chemoattractant solutions (or control medium) to the lower wells of the chemotaxis chamber.
-
Place the filter membrane over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 90-120 minutes.
-
After incubation, carefully remove the filter. Scrape off the non-migrated cells from the top of the filter.
-
Quantify the migrated cells on the bottom of the filter by measuring the fluorescence using a plate reader.
-
Express the results as a chemotactic index (fold increase in migration over the negative control).
References
- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive histamine H2 receptor activity regulates serotonin release in the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine receptor agonism differentially induces immune and reparative healing responses in biomaterial-facilitated tissue repair - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 8430: A Comparative Guide to its Efficacy as a Non-Imidazole H4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of VUF 8430 with other prominent non-imidazole histamine H4 receptor (H4R) agonists. The data presented is compiled from various preclinical studies and aims to offer an objective overview for researchers and professionals in the field of drug development.
Comparative Efficacy and Selectivity
VUF 8430 is a potent and selective non-imidazole agonist for the histamine H4 receptor. Its efficacy has been evaluated in comparison to other non-imidazole agonists such as 4-methylhistamine, agmatine, UR-PI376, and ST-1006. The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of these compounds at the human, rat, and mouse H4 receptors, as well as their selectivity over other histamine receptor subtypes.
Table 1: Comparative Binding Affinities (pKi) of Non-Imidazole H4R Agonists
| Compound | Human H4R | Rat H4R | Mouse H4R | Human H1R | Human H2R | Human H3R |
| VUF 8430 | 7.5[1] | 6.4[2] | 6.5[2] | < 4.5 | < 5.0 | 6.0[1] |
| 4-methylhistamine | 7.3[3] | 6.3 | 6.1 | < 4.5 | 4.8 | 4.6 |
| Agmatine | 5.7 | 5.4 | 5.5 | < 4.5 | < 5.0 | 6.2 |
| UR-PI376 | N/A | N/A | N/A | Negligible | Negligible | Moderate Inverse Agonist |
| ST-1006 | 7.94[4][5] | N/A | N/A | N/A | N/A | N/A |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. "N/A" indicates that data was not available in the searched sources.
Table 2: Comparative Functional Potencies (pEC50) of Non-Imidazole H4R Agonists
| Compound | Human H4R | Rat H4R | Mouse H4R | Human H2R |
| VUF 8430 | 7.3[1] | 6.4[2] | 6.5[2] | Weak partial agonist[1] |
| 4-methylhistamine | 7.4[3] | N/A | N/A | 6.8[2] |
| Agmatine | 5.8 (partial agonist) | 4.6[2] | 4.6[2] | Weak partial agonist[2] |
| UR-PI376 | 7.47[1][6] | N/A | N/A | Negligible |
| ST-1006 | 6.9 | N/A | N/A | N/A |
Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. "N/A" indicates that data was not available in the searched sources.
Functional Assays and Experimental Data
The efficacy of VUF 8430 and other non-imidazole H4R agonists has been characterized in various functional assays, primarily focusing on immune cell responses.
Chemotaxis of Monocyte-Derived Dendritic Cells
Both VUF 8430 and 4-methylhistamine have been shown to be full agonists in inducing chemotaxis of human monocyte-derived dendritic cells, a key function of H4R in the immune response.[2]
Inhibition of IL-12p70 Secretion
In freshly isolated human monocytes, VUF 8430, along with other H4R agonists like 4-methylhistamine, UR-PI376, and ST-1006, effectively down-regulated the secretion of the pro-inflammatory cytokine IL-12p70.[7] The potencies (pEC50) in this native cell assay were found to be in the range of 5.7 to 6.9.[7]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the histamine H4 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK-293 or SK-N-MC cells stably expressing the human, rat, or mouse H4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [³H]histamine) and varying concentrations of the unlabeled test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Chemotaxis Assay (Modified Boyden Chamber)
Objective: To assess the ability of H4R agonists to induce directed migration of immune cells.
Methodology:
-
Cell Preparation: Human monocyte-derived dendritic cells are prepared and suspended in assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells. The lower wells contain the chemoattractant (H4R agonist) at various concentrations, while the upper wells contain the cell suspension.
-
Incubation: The chamber is incubated to allow cell migration through the pores of the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells on the lower side of the membrane is quantified by staining and microscopy or by using fluorescently labeled cells and a plate reader.[8][9][10][11]
IL-12p70 Secretion Assay
Objective: To measure the effect of H4R agonists on the production of the cytokine IL-12p70 by immune cells.
Methodology:
-
Cell Isolation: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).[7]
-
Cell Culture and Stimulation: Monocytes are cultured and pre-treated with different concentrations of the H4R agonists for a specified period. Subsequently, the cells are stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce cytokine production.[7][12][13][14][15]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of IL-12p70 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[7]
Signaling Pathways and Visualizations
Activation of the H4 receptor, a G-protein coupled receptor (GPCR), primarily initiates signaling through the Gαi/o pathway.[16][17][18]
Caption: H4 Receptor Signaling Pathway.
This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16] Concurrently, the Gβγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium.[18] Furthermore, H4R stimulation can activate the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression and cellular responses.[16]
Caption: Experimental Workflow for H4R Agonist Characterization.
References
- 1. UR-PI376 - Immunomart [immunomart.com]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ST-1006 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. ibidi.com [ibidi.com]
- 10. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. Development of a potency assay for human dendritic cells: IL-12p70 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early IFNβ secretion determines variable downstream IL-12p70 responses upon TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High production of IL-12 by human dendritic cells stimulated with combinations of pattern-recognition receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of IL-12 synthesis by human dendritic cells treated with the chemical sensitizer NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
Validating H4 Receptor Expression: A Comparative Guide to VUF 8430 and Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of histamine H4 receptor (H4R) expression is a critical step in elucidating its role in various physiological and pathological processes. This guide provides a comprehensive comparison of VUF 8430, a potent and selective H4R agonist, with other pharmacological tools used for H4R validation. Experimental data are presented to objectively assess performance, and detailed protocols for key validation assays are provided.
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for inflammatory disorders, autoimmune diseases, and pruritus.[1][2] Its expression is predominantly found on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells.[1] Validating the functional expression of H4R in these and other cell types is paramount for both basic research and drug discovery programs. VUF 8430 (S-(2-guanidylethyl)-isothiourea) has emerged as a valuable pharmacological tool for this purpose.[3][4]
VUF 8430: A Potent Agonist for H4 Receptor Validation
VUF 8430 is a non-imidazole agonist that exhibits high affinity and potency for the H4 receptor.[3] Its utility in validating H4R expression stems from its ability to elicit measurable downstream signaling events upon receptor binding.
Key Characteristics of VUF 8430:
-
High Affinity: VUF 8430 binds to the human H4 receptor with a high affinity, with reported Ki values in the nanomolar range.[5]
-
Potent Agonist: It acts as a full agonist at the H4 receptor, effectively initiating intracellular signaling cascades.[6][7]
-
Selectivity: While VUF 8430 shows some affinity for the H3 receptor, it has negligible activity at H1 and H2 receptors, making it a relatively selective tool for studying H4R.[3][6]
Comparative Analysis of H4 Receptor Ligands
The selection of an appropriate pharmacological tool is crucial for the unambiguous validation of H4R expression. The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of VUF 8430 and other commonly used H4R ligands.
| Compound | Type | Human H4R pKi | Human H4R pEC50 | Selectivity Profile | Reference |
| VUF 8430 | Agonist | 7.5 | 7.3 | Moderate affinity for H3R, weak partial agonist at H2R. | [8] |
| Histamine | Endogenous Agonist | ~7.5 | 7.7 | Non-selective, activates all histamine receptors. | [7] |
| 4-Methylhistamine | Agonist | - | 7.4 | Also a potent H2R agonist. | [6][7] |
| Clobenpropit | Agonist | - | - | Also a potent H3R antagonist/inverse agonist. | [9] |
| JNJ 7777120 | Antagonist | ~8.0 | - | Highly selective for H4R over other histamine receptors. | [10] |
| VUF 6002 (JNJ 10191584) | Antagonist | 8.6 | - | 540-fold selective for H4R over H3R. | [11][12] |
Experimental Protocols for H4 Receptor Validation
The functional expression of H4R can be validated through various in vitro assays that measure the downstream consequences of receptor activation by an agonist like VUF 8430.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the H4 receptor in cell membranes, providing information on receptor density (Bmax) and ligand affinity (Kd or Ki).
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing the H4 receptor.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled H4R antagonist (e.g., [3H]JNJ 7777120) and varying concentrations of the competing ligand (e.g., VUF 8430).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the Ki value of VUF 8430 by analyzing the competition binding curves.
Functional Assays
Activation of the Gi/o-coupled H4 receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Culture cells expressing the H4 receptor.
-
Forskolin Stimulation: Pre-treat cells with forskolin to stimulate cAMP production.
-
Agonist Treatment: Treat the cells with varying concentrations of VUF 8430.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: Determine the EC50 value of VUF 8430 for the inhibition of cAMP production.
The H4 receptor can also couple to G proteins that activate phospholipase C, leading to an increase in intracellular calcium concentration.[13]
Methodology:
-
Cell Loading: Load cells expressing the H4 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Agonist Addition: Add varying concentrations of VUF 8430 and monitor the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: Calculate the EC50 value of VUF 8430 for inducing calcium mobilization.
The H4 receptor plays a crucial role in the migration of immune cells such as eosinophils and mast cells.[1][14]
Methodology:
-
Cell Isolation: Isolate the immune cells of interest (e.g., eosinophils from peripheral blood).
-
Assay Setup: Place the cells in the upper chamber of a Boyden chamber or a similar migration assay system.
-
Chemoattractant Gradient: Add varying concentrations of VUF 8430 to the lower chamber.
-
Incubation: Incubate the chamber to allow for cell migration along the chemotactic gradient.
-
Cell Quantification: Quantify the number of migrated cells in the lower chamber.
-
Data Analysis: Determine the EC50 value of VUF 8430 for inducing chemotaxis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the H4 receptor and the general workflow for its validation.
Caption: H4 Receptor Signaling Pathways
Caption: Experimental Workflow for H4R Validation
Logical Comparison of Validation Methods
The choice of validation method depends on the specific research question and the available resources.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. VUF 8430 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
How does VUF 8430 compare to the endogenous ligand histamine?
This guide provides a detailed comparison of the synthetic compound VUF 8430 and the endogenous ligand histamine, focusing on their chemical properties, pharmacological profiles, and the experimental methodologies used for their characterization. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of VUF 8430's activity in relation to histamine.
Chemical Properties
Histamine is a biogenic amine with a characteristic imidazole ring attached to an ethylamine chain.[1][2][3] Under physiological conditions, the amino group of the side-chain is protonated.[1] VUF 8430, chemically known as 2-(2-guanidinoethyl)isothiourea, is a non-imidazole compound.[4][5][6]
| Property | Histamine | VUF 8430 |
| Chemical Name | 2-(1H-imidazol-4-yl)ethanamine | 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester |
| Molecular Formula | C5H9N3 | C4H11N5S |
| Molar Mass | 111.15 g/mol [2][7] | 161.23 g/mol [5] |
| Chemical Structure | Imidazolethylamine | S-(2-guanidylethyl)-isothiourea |
Pharmacological Profile: A Comparative Analysis
The primary difference between histamine and VUF 8430 lies in their receptor selectivity and potency. Histamine is the natural agonist for all four histamine receptor subtypes (H1, H2, H3, and H4), whereas VUF 8430 exhibits marked selectivity for the H4 receptor.[4][5][6]
Receptor Binding Affinity and Functional Potency
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of histamine and VUF 8430 at human histamine receptor subtypes.
| Receptor | Ligand | Binding Affinity (pKi) | Functional Potency (pEC50) | Efficacy |
| H1 Receptor | Histamine | - | 7.17 (Calcium Assay)[8], 7.41 (β-arrestin)[8] | Full Agonist |
| VUF 8430 | < 4 (rat)[4] | Inactive[4][9] | - | |
| H2 Receptor | Histamine | - | 6.68[10] | Full Agonist |
| VUF 8430 | ~ pD2 = 3.8[11] | Weak Partial Agonist[12] | Weak Partial Agonist | |
| H3 Receptor | Histamine | - | 7.62[10] | Full Agonist |
| VUF 8430 | 6.0[12] | Full Agonist[4] | Full Agonist | |
| H4 Receptor | Histamine | - | 7.7[4], 7.89[10] | Full Agonist |
| VUF 8430 | 7.5[12], Ki = 31.6 nM[11] | 7.3[4][12], EC50 = 50.1 nM[11] | Full Agonist[4][12] |
Signaling Pathways
Histamine receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades upon agonist binding.[13][14]
-
H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[10][15][16]
-
H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[10][14]
-
H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP.[10][14]
As VUF 8430 is a potent H4 receptor agonist with significant activity at the H3 receptor, its primary signaling mechanism is through the Gi/o pathway.[4][12]
Histamine H1 Receptor Gq Signaling Pathway.
References
- 1. Histamine - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VUF-8430 - Wikipedia [en.wikipedia.org]
- 6. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine [webbook.nist.gov]
- 8. innoprot.com [innoprot.com]
- 9. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. apexbt.com [apexbt.com]
- 14. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Validating H4 Receptor Agonist VUF 8430 Effects Using the Antagonist JNJ 7777120: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histamine H4 receptor (H4R) agonist, VUF 8430, and the validation of its effects using the selective H4R antagonist, JNJ 7777120. This document outlines the experimental data, detailed protocols, and signaling pathways involved, offering a crucial resource for researchers investigating the therapeutic potential of H4R modulation in inflammatory and immune disorders.
Unraveling H4 Receptor Pharmacology: Agonist vs. Antagonist
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a key player in immune responses, making it an attractive target for drug development.[1] To elucidate its function, specific pharmacological tools are essential. VUF 8430 is a potent and selective agonist for the H4 receptor, meaning it binds to and activates the receptor.[2][3] Conversely, JNJ 7777120 is a potent and highly selective antagonist, which binds to the receptor but does not activate it, thereby blocking the effects of agonists like VUF 8430.[4] The use of a selective antagonist is the gold standard for confirming that the observed effects of an agonist are indeed mediated by the target receptor.
Quantitative Analysis of VUF 8430 and JNJ 7777120 Interaction
The following table summarizes the binding affinities of VUF 8430 and JNJ 7777120 for the rat histamine H4 receptor, providing a quantitative basis for their interaction.
| Compound | Parameter | Value (pKi) | Receptor | Species | Reference |
| VUF 8430 | Binding Affinity | 7.0 ± 0.1 | H4 | Rat | [2] |
| JNJ 7777120 | Binding Affinity | 7.8 ± 0.1 | H4 | Rat | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher affinity of the ligand for the receptor.
H4 Receptor Signaling and Point of Intervention
Activation of the H4 receptor by an agonist like VUF 8430 initiates a downstream signaling cascade. The receptor is coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also activate other pathways, such as phospholipase C (PLC), resulting in an increase in intracellular calcium and subsequent cellular responses like chemotaxis. JNJ 7777120 acts by competitively binding to the H4 receptor, preventing VUF 8430 from binding and initiating this cascade.
Caption: H4 Receptor Signaling Pathway.
Experimental Validation Workflow
A typical workflow to validate the H4 receptor-mediated effects of VUF 8430 using JNJ 7777120 involves a series of in vitro functional assays.
Caption: Experimental Validation Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to validate the effects of VUF 8430 and their antagonism by JNJ 7777120.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream event of H4 receptor activation.
Objective: To determine if JNJ 7777120 can block VUF 8430-induced calcium mobilization in H4R-expressing cells.
Materials:
-
H4R-expressing cells (e.g., CHO or HEK293 cells stably expressing the human H4 receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
VUF 8430 stock solution
-
JNJ 7777120 stock solution
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed H4R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of JNJ 7777120 or vehicle. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds, then add VUF 8430 at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Recording: Continue to record the fluorescence intensity for several minutes to capture the peak response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the inhibitory effect of JNJ 7777120 on the VUF 8430-induced response and determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemical gradient, a key function of immune cells expressing the H4 receptor.
Objective: To demonstrate that the chemotactic effect of VUF 8430 on H4R-expressing cells is blocked by JNJ 7777120.
Materials:
-
H4R-expressing immune cells (e.g., mast cells, eosinophils, or monocyte-derived dendritic cells)[2]
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)[2]
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
VUF 8430 stock solution
-
JNJ 7777120 stock solution
Procedure:
-
Cell Preparation: Resuspend the H4R-expressing cells in assay medium.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of JNJ 7777120 or vehicle for 30 minutes at 37°C.
-
Chamber Setup: Add assay medium containing VUF 8430 to the lower wells of the chemotaxis chamber. Place the membrane over the lower wells.
-
Cell Seeding: Add the pre-incubated cells to the upper wells.
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator to allow for cell migration.
-
Cell Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Determine the inhibitory effect of JNJ 7777120 on VUF 8430-induced chemotaxis and calculate the IC50 value.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the H4 receptor, providing a proximal readout of receptor activation.
Objective: To quantify the antagonistic effect of JNJ 7777120 on VUF 8430-stimulated G-protein activation at the H4 receptor.
Materials:
-
Membranes prepared from cells expressing the H4 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
VUF 8430 stock solution
-
JNJ 7777120 stock solution
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, GDP, and various concentrations of JNJ 7777120 in the assay buffer.
-
Agonist Addition: Add VUF 8430 at various concentrations to stimulate G-protein activation.
-
Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with bound [³⁵S]GTPγS.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration-response curves for VUF 8430 in the absence and presence of different concentrations of JNJ 7777120. Perform a Schild analysis to determine the pA2 value of JNJ 7777120, which is a measure of its antagonist potency.
Conclusion
The selective H4 receptor antagonist JNJ 7777120 is an indispensable tool for validating the on-target effects of the H4 receptor agonist VUF 8430. Through a combination of binding and functional assays, researchers can unequivocally demonstrate that the cellular responses elicited by VUF 8430 are mediated through the H4 receptor. This rigorous validation is a critical step in the preclinical development of novel H4 receptor-targeted therapeutics for a range of inflammatory and allergic diseases. The experimental protocols and data presented in this guide provide a framework for conducting such validation studies.
References
- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of VUF 8430 and agmatine at histamine receptors.
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological profiles of VUF 8430 and agmatine, two key agonists at histamine H3 and H4 receptors.
This guide provides an objective comparison of VUF 8430 and agmatine, focusing on their binding affinities and functional activities across all four histamine receptor subtypes (H1R, H2R, H3R, H4R). The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols for key assays and visual diagrams to elucidate complex signaling pathways and experimental workflows.
Introduction
VUF 8430, or S-(2-guanidylethyl)-isothiourea, is a potent and selective non-imidazole agonist for the histamine H4 receptor, also displaying significant activity at the H3 receptor.[1][2] Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, is structurally related to VUF 8430 and also demonstrates activity at histamine H3 and H4 receptors.[3][4] Understanding the distinct pharmacological profiles of these compounds is crucial for their application as tool compounds in research and for the development of novel therapeutics targeting the histaminergic system. This guide offers a direct comparison to aid in experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of VUF 8430 and agmatine at human histamine receptor subtypes. Data is compiled from radioligand binding and functional assays.
Table 1: Comparative Binding Affinities (pKi) of VUF 8430 and Agmatine
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| VUF 8430 | Inactive | Weak Affinity | 6.0 | 7.5 |
| Agmatine | Inactive | Inactive | Full Agonist¹ | Micromolar Affinity¹ |
Values are presented as pKi (-log(Ki)). A higher value indicates a higher binding affinity. ¹Quantitative pKi values for Agmatine at H3R and H4R are not consistently reported in the literature, but it is characterized as a full agonist at H3R and an agonist with micromolar affinity at H4R.[3][4]
Table 2: Comparative Functional Activity (pEC50) of VUF 8430 and Agmatine
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| VUF 8430 | No Agonist Activity | Weak Partial Agonist | Full Agonist | 7.3 (Full Agonist) |
| Agmatine | No Agonist Activity | Inactive | Full Agonist | Partial Agonist |
Values are presented as pEC50 (-log(EC50)). A higher value indicates greater potency. Data sourced from references[3][4][5].
Comparative Pharmacology Overview
VUF 8430 emerges as a potent dual H3/H4 receptor agonist, with a notable 33-fold selectivity for the H4 receptor over the H3 receptor.[1] Its activity at H1 and H2 receptors is negligible, making it a valuable tool for studying H4R- and H3R-mediated pathways.[1][3] In contrast, agmatine acts as a full agonist at H3 receptors and a partial agonist at H4 receptors with lower, micromolar affinity.[3] Both compounds are inactive at H1 and H2 receptors, distinguishing them from histamine and other less selective agonists like 4-methylhistamine.[3][4]
This differential activity profile is visually summarized in the logical diagram below.
Histamine Receptor Signaling Pathways
The four histamine receptors couple to different heterotrimeric G proteins to initiate distinct intracellular signaling cascades. VUF 8430 and agmatine primarily exert their effects through the Gi/o-coupled H3 and H4 receptors.
Experimental Protocols
The characterization of VUF 8430 and agmatine relies on standardized in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a receptor. A competitive binding format is typically used.
Objective: To determine the affinity of VUF 8430 and agmatine by measuring their ability to displace a known radioligand from the target histamine receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Radioligand: e.g., [³H]-mepyramine (for H1R), [¹²⁵I]-iodoaminopotentidine (for H2R), [³H]-Nα-methylhistamine (for H3R), [³H]-histamine (for H4R).
-
Test compounds: VUF 8430 and agmatine.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a known antagonist like mianserin for H1R).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Cell membrane preparations are thawed and diluted in binding buffer to a final concentration determined by prior optimization.
-
Incubation: In a 96-well plate, the membrane suspension is incubated with a fixed concentration of the appropriate radioligand and serially diluted concentrations of the unlabeled test compound (VUF 8430 or agmatine). Total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist) wells are included as controls.[6]
-
Equilibration: The plate is incubated, typically for 60-120 minutes at 25°C, to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7]
-
Washing: Filters are washed multiple times with ice-cold binding buffer to minimize non-specific adherence of the radioligand.[8]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Analysis: The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation
This assay measures the functional consequence of receptor activation for Gi/o-coupled (H3R, H4R) and Gs-coupled (H2R) receptors by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of VUF 8430 and agmatine at H2, H3, and H4 receptors.
Materials:
-
HEK293 or CHO cells expressing the receptor of interest.
-
Forskolin (an adenylate cyclase activator, used for studying Gi/o-coupled receptors).
-
Test compounds: VUF 8430 and agmatine.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Cells expressing the receptor are plated in 96- or 384-well plates and grown overnight.
-
Stimulation (for Gi/o-coupled H3R/H4R): Cells are stimulated with a fixed concentration of forskolin to elevate basal cAMP levels. Immediately after, serial dilutions of the agonist (VUF 8430 or agmatine) are added. The agonist-induced activation of the Gi/o pathway will inhibit adenylate cyclase, leading to a dose-dependent decrease in cAMP production.[3][9]
-
Stimulation (for Gs-coupled H2R): Cells are stimulated directly with serial dilutions of the agonist. Activation of the Gs pathway will stimulate adenylate cyclase, causing a dose-dependent increase in cAMP.[10]
-
Lysis: After a short incubation period (e.g., 30 minutes), a lysis buffer is added to stop the reaction and release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay format, such as HTRF or AlphaScreen.[11]
-
Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined.
Functional Assays: Calcium Mobilization
This assay is used to measure the functional activity of Gq-coupled receptors, such as H1R, by detecting transient increases in intracellular calcium concentration.
Objective: To assess the agonist activity of VUF 8430 and agmatine at the H1 receptor.
Materials:
-
HEK293 or HeLa cells endogenously or recombinantly expressing H1R.[12]
-
A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
-
Test compounds: VUF 8430 and agmatine.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Cells are plated in black, clear-bottom 96-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye for 30-60 minutes, allowing the dye to enter the cells.[13]
-
Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established.
-
Stimulation: The test compound is injected into the wells, and fluorescence is monitored continuously in real-time. Activation of the H1R-Gq pathway leads to the release of calcium from intracellular stores, causing an increase in fluorescence.[14][15]
-
Analysis: The peak fluorescence response is measured for each concentration of the test compound. This data is used to generate a dose-response curve to determine EC50 and Emax. Both VUF 8430 and agmatine show no agonist activity in this assay, confirming their inactivity at H1R.[3]
Conclusion
VUF 8430 and agmatine are both valuable pharmacological tools for investigating the histaminergic system. VUF 8430 is a potent and selective H4 receptor agonist with significant H3 receptor activity, making it ideal for studies where H4R activation is the primary goal, with consideration for its secondary H3R effects. Agmatine, an endogenous ligand, displays a different profile, acting as a full agonist at H3 receptors and a partial agonist at H4 receptors, while also interacting with other non-histaminergic targets. The data and protocols presented in this guide provide a framework for researchers to select the appropriate compound and experimental approach for their specific research questions in drug discovery and neuropharmacology.
References
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine receptors coupled to [3H]cAMP accumulation in brain: pharmacological characterization in a vesicular preparation of guinea pig cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of VUF 8430 and 4-Methylhistamine on Gastric Acid Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of VUF 8430 and 4-methylhistamine on gastric acid secretion. The information presented is based on experimental data to assist researchers in understanding the distinct mechanisms and potencies of these two histamine receptor agonists.
Executive Summary
VUF 8430 and 4-methylhistamine, both recognized as histamine H4 receptor agonists, exhibit markedly different effects on gastric acid secretion. While 4-methylhistamine potently stimulates acid secretion, VUF 8430 is significantly less effective. This disparity arises from their differential activity at the histamine H2 receptor, the primary mediator of histamine-induced gastric acid release. Experimental evidence demonstrates that 4-methylhistamine acts as a potent H2 receptor agonist, comparable to histamine itself, leading to a robust increase in gastric acid output. In contrast, VUF 8430 is largely inactive at the H2 receptor, resulting in only minimal acid secretion, even at high concentrations. Both compounds' stimulatory effects, however, are mediated through the H2 receptor, as they are effectively blocked by H2 receptor antagonists like ranitidine.
Comparative Analysis of Receptor Activity and Gastric Acid Secretion
The following table summarizes the quantitative data on the receptor binding affinities and the in vivo effects of VUF 8430 and 4-methylhistamine on gastric acid secretion.
| Compound | H4 Receptor Activity | H3 Receptor Activity | H2 Receptor Activity | H1 Receptor Activity | In Vivo Gastric Acid Secretion (Rat) |
| VUF 8430 | Full Agonist | Full Agonist | Inactive | Inactive | Marginally induced at very high doses.[1] |
| 4-Methylhistamine | Full Agonist | Weak Agonist (at high concentrations) | Agonist (as active as histamine) | Inactive | Induced 2.5- to 6-fold higher output than VUF 8430 at equimolar doses.[1][2] |
Signaling Pathways
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. Histamine plays a crucial role by activating H2 receptors on parietal cells, which triggers a cascade of intracellular events leading to the activation of the proton pump (H+/K+-ATPase).
Caption: Signaling pathway for histamine-mediated gastric acid secretion.
Experimental Protocols
The following methodologies are standard for assessing the effects of compounds on gastric acid secretion.
In Vivo Gastric Acid Secretion in Anesthetized Rats
This protocol is designed to measure the stimulation of gastric acid secretion in response to administered compounds.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthesia
-
Polyethylene tubing for cannulation
-
Perfusion pump
-
Saline solution (0.9% NaCl)
-
pH meter and titration equipment
-
Test compounds (VUF 8430, 4-methylhistamine) and control vehicles
-
H2 receptor antagonist (e.g., ranitidine)
Procedure:
-
Rats are fasted overnight with free access to water.
-
Anesthesia is induced with urethane.
-
The trachea is cannulated to ensure a clear airway.
-
A midline laparotomy is performed, and the stomach is exposed.
-
The esophagus is ligated at the cardiac sphincter, and a double-lumen cannula is inserted through an incision in the forestomach and secured.
-
The stomach is perfused with saline at a constant rate using a perfusion pump. The perfusate is collected every 15 minutes.
-
A basal period of perfusion is established to determine the baseline acid output.
-
Test compounds are administered intravenously or subcutaneously.
-
Gastric perfusate samples are collected for a set period following compound administration.
-
The collected samples are titrated with 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.
-
Acid output is calculated and expressed as μmol H+/15 min.
-
To confirm the mechanism of action, experiments can be repeated with pre-treatment of an H2 receptor antagonist.
Caption: Experimental workflow for in vivo gastric acid secretion measurement.
Conclusion
The differential effects of VUF 8430 and 4-methylhistamine on gastric acid secretion are primarily dictated by their selectivity for the histamine H2 receptor. While both are effective H4 receptor agonists, 4-methylhistamine's potent H2 receptor agonism makes it a strong secretagogue of gastric acid. Conversely, VUF 8430's inactivity at the H2 receptor renders it a very weak stimulator of acid secretion.[1][2] These findings are critical for researchers investigating the physiological roles of histamine receptor subtypes and for the development of targeted therapeutics with minimal gastrointestinal side effects.
References
VUF 8430: A Comparative Analysis Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of the histamine H4 receptor agonist, VUF 8430, in various cellular contexts. This guide provides a comparative overview of VUF 8430's activity against other histamine receptor ligands, supported by experimental data and detailed methodologies.
VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily involved in inflammatory and immune responses.[1][2][3] Its utility as a pharmacological tool has been demonstrated in a variety of cell lines, providing valuable insights into H4R function and its potential as a therapeutic target. This guide summarizes the key findings on VUF 8430's activity, compares its performance with the well-known H4R agonist 4-methylhistamine, and details the experimental protocols used to generate these findings.
Quantitative Performance Analysis
The following tables summarize the binding affinity (Ki) and functional efficacy (EC50/pEC50) of VUF 8430 and other relevant compounds across different histamine receptor subtypes and in various cell lines.
Table 1: Binding Affinity (pKi) of VUF 8430 and Comparators at Human Histamine Receptors
| Compound | Human H4R (SK-N-MC cells) | Human H3R | Human H2R | Human H1R |
| VUF 8430 | ~7.5[4] | ~6.0[5] | Inactive[5][6] | Inactive[5][6] |
| 4-Methylhistamine | ~7.3 | Inactive at low concentrations[5][6] | Active[5][6] | Inactive[5][6] |
| Histamine | ~7.9 | Active | Active | Active |
| Agmatine | Micromolar affinity | Full agonist | Inactive[5][6] | Inactive[5][6] |
Table 2: Functional Efficacy (pEC50) of VUF 8430 and Histamine at Histamine Receptors
| Compound | Human H4R | Rat H4R | Mouse H4R | Human H3R | Human H2R | Human H1R |
| VUF 8430 | Full Agonist | Full Agonist | Full Agonist | Full Agonist[5][6] | Inactive | Inactive |
| Histamine | Full Agonist | Full Agonist | Full Agonist | Full Agonist | 7.2 ± 0.1 | 7.0 ± 0.1 |
| 4-Methylhistamine | Full Agonist | Full Agonist | Full Agonist | Agonist only at high concentrations[5][6] | Active | Inactive |
Table 3: Effects of VUF 8430 on T-Cell Lymphoma Cell Viability
| Cell Line | Treatment (10 µM) | Effect on Cell Viability |
| HuT78 | VUF 8430 | Significant reduction |
| Karpas 299 | VUF 8430 | Significant reduction |
| OCI-Ly12 | VUF 8430 | Significant reduction |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by VUF 8430 and a general workflow for assessing its activity in cell-based assays.
Caption: VUF 8430-mediated H4R signaling pathway.
Caption: General workflow for in vitro cell-based assays.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the activity of VUF 8430.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).
1. Cell/Membrane Preparation:
- Culture mammalian cell lines (e.g., SK-N-MC or HEK293T) stably or transiently expressing the human, rat, or mouse histamine H4 receptor.
- Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.
2. Assay Procedure:
- In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]histamine) and varying concentrations of the unlabeled competitor compound (VUF 8430 or others).
- Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
3. Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing a measure of its functional efficacy (EC50 or IC50).
1. Cell Preparation:
- Culture cells expressing the H4 receptor (e.g., HEK293T).
- Seed the cells into 96-well plates and allow them to adhere overnight.
2. Assay Procedure:
- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Stimulate the cells with forskolin to increase basal cAMP levels.
- Add varying concentrations of the test compound (VUF 8430 or other agonists).
- Incubate for a specific time at 37°C.
3. Data Analysis:
- Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).
- Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
T-Cell Lymphoma Viability Assay
This assay assesses the effect of VUF 8430 on the viability and proliferation of cancer cell lines.
1. Cell Culture:
- Culture human T-cell lymphoma cell lines (e.g., HuT78, Karpas 299, OCI-Ly12) in appropriate culture medium.
- Seed the cells in 96-well plates at a predetermined density.
2. Treatment:
- Treat the cells with various concentrations of VUF 8430 or control compounds.
- Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
3. Viability Assessment:
- Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
- Read the absorbance or fluorescence according to the manufacturer's protocol.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VUF14738: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling VUF14738 must observe rigorous safety protocols for its disposal. Due to the absence of a publicly available Safety Data Sheet (SDS), specific hazard information for this compound, a photoswitchable GPCR antagonist, is not known.[1] In such cases, the precautionary principle dictates that the compound be treated as hazardous waste to mitigate potential risks to personnel and the environment.
When disposing of research chemicals with unknown properties, it is imperative to follow established guidelines for hazardous waste management. This ensures compliance with safety regulations and minimizes the risk of unforeseen chemical reactions or environmental contamination. The following procedures provide a framework for the safe handling and disposal of this compound in a laboratory setting.
General Disposal Procedures for Uncharacterized Research Chemicals
The following table outlines the general procedures for the disposal of different forms of chemical waste, based on standard laboratory safety protocols. These guidelines should be applied to the disposal of this compound in the absence of specific hazard data.
| Waste Form | Disposal Procedure | Key Considerations |
| Solid Waste | Collect in a designated, leak-proof container clearly labeled as "Hazardous Waste." | Ensure container is compatible with the chemical. Do not mix with other solid wastes unless compatibility is known. |
| Liquid Waste | Collect in a sealed, leak-proof container, compatible with the solvent used. Label clearly as "Hazardous Waste" and specify the contents. | Do not dispose of down the drain.[2] Use secondary containment to prevent spills. |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps. | Needles, syringes, and other sharp objects must be handled with extreme care to prevent punctures and exposure. |
| Empty Containers | Triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. Deface the original label before disposal of the rinsed container in regular trash.[2][3] | For highly toxic substances, the first three rinses must be collected as hazardous waste.[3] |
Step-by-Step Disposal Protocol for this compound
-
Waste Segregation and Collection :
-
Collect all waste containing this compound (solid, liquid, and contaminated materials) at the point of generation.
-
Use separate, clearly labeled, and chemically compatible waste containers for each waste stream (e.g., solid, liquid, sharps).
-
-
Container Labeling :
-
Label each waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Liquid waste containers should be stored in secondary containment trays to prevent the spread of potential spills.
-
Do not store excessive amounts of waste in the laboratory. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Pickup and Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of a research chemical with unknown hazards, such as this compound.
By adhering to these general but stringent disposal procedures, laboratories can ensure the safe management of this compound and uphold their commitment to laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Selective Photoswitchable Allosteric Agonist of a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoswitchable allosteric and dualsteric ligands in GPCR pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Frontier of Photopharmacology: A Guide to Handling VUF14738
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of VUF14738, a photoswitchable G protein-coupled receptor (GPCR) antagonist. As a member of the azobenzene-containing family of compounds, this compound offers precise spatiotemporal control over GPCR activity, making it a valuable tool in research and drug development. This guide is intended to supplement, not replace, your institution's standard safety protocols and a thorough, compound-specific risk assessment.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the general properties of azobenzene-containing photoswitchable ligands and should be strictly adhered to.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves. | Prevents skin contact. Check for tears and replace frequently. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working with larger quantities. | Prevents inhalation of airborne particles. |
Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating stock solutions.
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapor. Do not ingest. Avoid contact with skin and eyes.
-
Weighing: If handling a solid form, weigh the compound in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound at its recommended temperature of -20°C, protected from light to prevent unintentional photoisomerization.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: A General Experimental Workflow
This compound's utility lies in its ability to be switched between its trans and cis isomers using light of specific wavelengths, thereby controlling its antagonist activity at a target GPCR. The following is a generalized workflow for a cell-based assay.
Caption: A generalized experimental workflow for utilizing a photoswitchable antagonist like this compound in a cell-based GPCR assay.
The Principle of Photoswitching
The core of this compound's functionality is the photoisomerization of its azobenzene core. This process allows for dynamic control over its shape and, consequently, its ability to bind to and antagonize a GPCR.
Caption: The principle of photoswitching for a GPCR antagonist. The trans isomer is inactive, allowing for normal GPCR signaling. Upon irradiation with UV light, it converts to the cis isomer, which binds to and antagonizes the GPCR, inhibiting signaling.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
| Waste Type | Collection Container | Labeling |
| Solid Waste (e.g., contaminated gloves, pipette tips, paper towels) | Designated, labeled hazardous waste container lined with a chemically resistant bag. | "Hazardous Waste," "this compound," and other components of the waste stream. |
| Liquid Waste (e.g., unused solutions, cell culture media containing this compound) | Designated, labeled, leak-proof hazardous waste container. | "Hazardous Waste," "this compound," solvent system, and approximate concentration. |
| Sharps (e.g., contaminated needles, serological pipettes) | Puncture-resistant, labeled sharps container. | "Hazardous Sharps Waste," "this compound." |
Disposal Procedure
-
Segregate Waste: At the point of generation, separate waste contaminated with this compound from non-hazardous waste.
-
Container Management: Keep waste containers closed except when adding waste. Do not overfill containers.
-
Labeling: Clearly label all waste containers with their contents.
-
Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can safely and effectively utilize this compound to advance our understanding of GPCR biology and accelerate the development of novel therapeutics. Always prioritize safety and consult your institution's safety professionals for guidance on specific protocols and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
